Formoterol hydrochloride
Description
Historical Context of β2-Adrenoceptor Agonist Development
The development of β2-adrenoceptor agonists has been a progressive journey, marked by a drive for increased receptor selectivity and duration of action. Early research in the 20th century led to the discovery of non-selective β-agonists like isoprenaline. While effective as bronchodilators, their lack of selectivity resulted in significant cardiovascular side effects due to the stimulation of β1-adrenoceptors in the heart.
A pivotal moment in this field was the differentiation of β-adrenoceptors into β1 and β2 subtypes. This discovery spurred the development of short-acting β2-adrenoceptor agonists (SABAs) such as salbutamol (B1663637) and terbutaline (B1683087) in the 1960s. These compounds offered improved safety profiles by selectively targeting the β2-receptors in the bronchial smooth muscle, thereby minimizing cardiac effects. However, their relatively short duration of action, typically 4 to 6 hours, necessitated frequent administration and limited their effectiveness in providing long-term control of respiratory conditions.
Rationale for Investigating Long-Acting β2-Adrenoceptor Agonists
The limitations of SABAs created a clear rationale for the investigation and development of long-acting β2-adrenoceptor agonists (LABAs). The primary driver was the need for sustained bronchodilation to provide more consistent and convenient management of chronic respiratory diseases. A longer duration of action, in the range of 12 hours, would offer improved control of nocturnal symptoms and reduce the reliance on rescue medication.
The development of LABAs like formoterol (B127741) and salmeterol (B1361061) in the 1990s represented a significant therapeutic advancement. ersnet.org The prolonged action of these agents is attributed to their distinct physicochemical properties, particularly their lipophilicity, which allows them to be retained in the cell membrane and provide a sustained local effect at the β2-adrenoceptor. This extended duration of action has made LABAs a cornerstone in the research and management of persistent respiratory conditions.
Definition and Core Research Significance of Formoterol Hydrochloride
This compound is the hydrochloride salt of formoterol, a potent and highly selective β2-adrenoceptor agonist. Chemically, it is identified as N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide hydrochloride. Its core research significance lies in its unique combination of a rapid onset of action, comparable to that of SABAs, and a long duration of action of approximately 12 hours. nih.gov
This dual characteristic makes formoterol a particularly interesting subject for pharmacological research. It serves as a valuable tool for studying the molecular mechanisms of β2-adrenoceptor activation and signaling pathways. Its high affinity and selectivity for the β2-receptor allow for precise investigation of receptor-ligand interactions and the downstream cellular responses. nih.govtocris.com Furthermore, comparative studies of formoterol with other β2-agonists, such as the partial agonist salmeterol, provide insights into the concepts of agonist efficacy and the structural determinants of receptor activation. nih.govatsjournals.org
In vitro studies using formoterol have been instrumental in elucidating its effects on various cell types, including its ability to suppress inflammatory responses in neutrophils. ersnet.orgnih.gov These research findings underscore the importance of this compound as a key chemical entity for advancing our understanding of β2-adrenoceptor pharmacology and for the exploration of novel therapeutic strategies.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | N-(2-hydroxy-5-((R)-1-hydroxy-2-(((R)-1-(4-methoxyphenyl)propan-2-yl)amino)ethyl)phenyl)formamide hydrochloride |
| CAS Number | 1254710-01-4 |
| Molecular Formula | C19H25ClN2O4 |
| Molecular Weight | 380.87 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Data sourced from MedKoo Biosciences medkoo.com
Table 2: Receptor Binding Affinity of Formoterol
| Receptor Subtype | pKi Value | Reference |
| β2-Adrenoceptor | 8.2 ± 0.09 | nih.gov |
| β1-Adrenoceptor | 6.25 ± 0.06 | nih.gov |
pKi is the negative logarithm of the inhibitor constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value denotes a higher binding affinity.
Table 3: Comparative In Vitro Efficacy of Formoterol and Salmeterol
| Parameter | Formoterol | Salmeterol | Reference |
| Receptor Agonism | Full Agonist | Partial Agonist | nih.gov |
| Inhibition of Neutrophil ROS Production (10-100 nM) | Significant Inhibition | No Significant Effect | ersnet.org |
| Inhibition of Neutrophil Elastase Release (1-100 nM) | Significant Inhibition | No Significant Effect | ersnet.org |
| Increase in Neutrophil cAMP (10 and 100 nM) | Significant Increase | Ineffective | nih.gov |
ROS: Reactive Oxygen Species; cAMP: Cyclic adenosine (B11128) monophosphate. This table highlights the greater in vitro efficacy of formoterol in modulating neutrophil activity compared to salmeterol.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1254710-01-4 |
|---|---|
Molecular Formula |
C19H25ClN2O4 |
Molecular Weight |
380.9 g/mol |
IUPAC Name |
N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide;hydrochloride |
InChI |
InChI=1S/C19H24N2O4.ClH/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1H/t13-,19+;/m1./s1 |
InChI Key |
VBOQGHUYFLYKOQ-QVRIGTRMSA-N |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.Cl |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.Cl |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Agonism
β2-Adrenoceptor Interactions and Binding Specificity
The interaction of formoterol (B127741) with the β2-adrenoceptor is characterized by a high degree of specificity and affinity, which dictates its pharmacological profile. This specificity ensures that its primary effects are localized to tissues expressing this receptor subtype, such as the smooth muscle of the airways.
Selectivity Profile for β2-Adrenoceptors over β1 and β3 Subtypes
Formoterol exhibits a pronounced selectivity for the β2-adrenoceptor subtype over the β1- and β3-adrenoceptor subtypes. nih.govnih.govresearchgate.netdrugbank.com This selectivity is crucial for minimizing off-target effects, particularly cardiovascular effects that can be mediated by β1-adrenoceptors. nih.gov Studies have demonstrated that formoterol has an approximately 200-fold greater activity at β2 receptors compared to β1 receptors. drugbank.com This high selectivity is attributed to its specific chemical structure which allows for optimal binding to the β2-adrenoceptor. nih.govnih.gov Research using human recombinant β-adrenoceptors has confirmed that formoterol's high subtype selectivity is primarily due to its selective affinity for the β2-adrenoceptor. nih.govnih.govresearchgate.netdrugbank.com
Table 1: Selectivity of Formoterol for Human β-Adrenoceptor Subtypes
| Agonist | Selectivity for β2 over β1 | Selectivity for β2 over β3 |
|---|---|---|
| Formoterol | High | High |
Agonist Affinity and Efficacy at the β2-Adrenoceptor
Formoterol is characterized as a high-affinity and high-efficacy agonist at the β2-adrenoceptor. semanticscholar.org It is considered a full agonist, meaning it is capable of producing a maximal response from the receptor. mdpi.com Its intrinsic efficacy, which is the ability of the drug-receptor complex to elicit a response, is comparable to that of the non-selective full agonist isoproterenol (B85558). semanticscholar.org The rank order of intrinsic efficacy for several β2-agonists has been reported as isoproterenol = procaterol (B1663013) = formoterol > salbutamol (B1663637) > salmeterol (B1361061). semanticscholar.org While both formoterol and salmeterol are long-acting β2-agonists, a key pharmacological distinction is their difference in intrinsic efficacy, with formoterol being a full agonist and salmeterol a partial agonist. mdpi.comatsjournals.org
Table 2: Comparative Efficacy of β2-Adrenoceptor Agonists
| Agonist | Intrinsic Efficacy |
|---|---|
| Isoproterenol | Full Agonist |
| Formoterol | Full Agonist |
| Salmeterol | Partial Agonist |
| Salbutamol | Partial Agonist |
Ligand-Induced Receptor Conformational Dynamics
The binding of an agonist like formoterol to the β2-adrenoceptor is not a static event but rather a dynamic process that induces specific conformational changes in the receptor. nih.govplos.org These structural rearrangements are essential for the activation of the receptor and the subsequent propagation of the signal to intracellular G-proteins. nih.gov Upon binding, formoterol is thought to induce movements in the transmembrane domains of the receptor, particularly transmembrane domains III and VI. nih.gov These conformational shifts are believed to create a binding site for the Gs protein on the intracellular side of the receptor, initiating the signaling cascade. plos.org The specific conformational state stabilized by formoterol binding is what determines its high efficacy as a full agonist. Molecular dynamics simulations have suggested that different ligands can induce distinct conformational states of the β2AR-Gs protein complex. plos.org
Intracellular Signaling Cascades
The binding of formoterol to the β2-adrenoceptor initiates a well-defined cascade of intracellular events, leading to the physiological response of smooth muscle relaxation.
Activation of Adenylyl Cyclase
Upon formoterol-induced conformational change, the β2-adrenoceptor activates its coupled G-protein, Gs. acs.org The activated Gs protein, in turn, stimulates the membrane-bound enzyme adenylyl cyclase. drugbank.compatsnap.comnih.govmdpi.com Adenylyl cyclase is a key enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). patsnap.comatsjournals.org Therefore, the activation of the β2-adrenoceptor by formoterol directly leads to an increase in the rate of cAMP synthesis. drugbank.compatsnap.com
Cyclic AMP (cAMP) Generation and Downstream Effects
The increased production of cAMP by adenylyl cyclase results in elevated intracellular levels of this second messenger. drugbank.compatsnap.comnih.govmdpi.com cAMP then acts as a crucial signaling molecule, primarily by activating cAMP-dependent protein kinase (PKA). atsjournals.orgnih.gov PKA, in turn, phosphorylates several target proteins within the smooth muscle cell. atsjournals.orgnih.gov This phosphorylation cascade leads to a decrease in intracellular calcium concentrations and a desensitization of the contractile machinery to calcium, ultimately resulting in the relaxation of airway smooth muscle. acs.orgnih.gov The inhibition of the release of inflammatory mediators from mast cells is another downstream effect of increased cAMP levels. drugbank.com
Protein Kinase A Activation and Target Phosphorylation
The therapeutic action of formoterol is initiated by its binding to β2-adrenergic receptors, which triggers a cascade of intracellular signaling events. As a β2-adrenoceptor agonist, formoterol stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). drugbank.compatsnap.comyoutube.com This increase in intracellular cAMP levels is a critical step, as cAMP is a key second messenger that activates Protein Kinase A (PKA). patsnap.com
Once activated, PKA phosphorylates various intracellular protein targets, leading to the physiological responses associated with formoterol. Research indicates that the effects of formoterol are dependent on PKA. For instance, the inhibition of hydrogen peroxide-induced Protein Kinase B (PKB, also known as Akt) phosphorylation by formoterol is diminished by PKA inhibitors like H89 dihydrochloride (B599025) and KT5720. nih.gov This suggests that PKA, once activated by formoterol, can modulate other signaling pathways. Furthermore, formoterol has been shown to activate protein phosphatase 2A (PP2A), a key enzyme that dephosphorylates and thereby regulates the activity of other proteins. ersnet.org The activation of PP2A by formoterol can inhibit PI3K signaling, which in turn restores the activity of other important enzymes like HDAC2. ersnet.org This demonstrates that PKA activation by formoterol initiates a complex network of phosphorylation and dephosphorylation events that ultimately govern the cellular response.
Inhibition of Calcium Release in Bronchial Smooth Muscle
Contraction of airway smooth muscle is critically dependent on the concentration of intracellular calcium ([Ca2+]i). Agonists that cause bronchoconstriction, such as histamine (B1213489) and methacholine, induce a sustained increase in [Ca2+]i, often in the form of rhythmic oscillations. nih.govatsjournals.orgnih.gov Formoterol exerts a significant part of its relaxant effect by counteracting these calcium signals.
Studies on human and mouse airway smooth muscle cells have demonstrated that formoterol can inhibit these agonist-induced Ca2+ oscillations. nih.govatsjournals.orgnih.gov At higher concentrations, formoterol can slow, or even completely stop, the oscillatory release of calcium from intracellular stores. atsjournals.orgnih.govnih.gov This action directly reduces a primary stimulus for the contractile machinery of the muscle cell. The (R,R)-enantiomer of formoterol is primarily responsible for this effect, effectively stopping or decreasing methacholine-induced Ca2+ oscillations, while the (S,S)-enantiomer has a much smaller impact. nih.govatsjournals.orgnih.gov The mechanism involves modulating the release of intracellular calcium, as formoterol's effects on Ca2+ oscillations have been investigated in the context of IP3-induced Ca2+ release. nih.gov
Cellular Responses to β2-Adrenoceptor Activation
Airway Smooth Muscle Relaxation Modalities
Formoterol induces the relaxation of airway smooth muscle through two principal and complementary modalities that are concentration-dependent. atsjournals.orgnih.govnih.gov These mechanisms involve both a reduction in the sensitivity of the contractile proteins to calcium and a decrease in the intracellular concentration of calcium itself.
Decreased Calcium Sensitivity : At lower concentrations, the primary mechanism of action for formoterol is to decrease the Ca2+ sensitivity of the smooth muscle cells. nih.govatsjournals.orgnih.govnih.gov This means that for a given concentration of intracellular calcium, the muscle contracts less forcefully. This effect can reverse agonist-induced increases in Ca2+ sensitivity. atsjournals.org The active (R,R)-enantiomer and the racemic formoterol mixture both effectively decrease this sensitivity, contributing significantly to relaxation. nih.govatsjournals.org
Inhibition of Calcium Oscillations : As the concentration of formoterol increases, a second modality becomes more prominent: the direct inhibition of intracellular Ca2+ release, as discussed previously. atsjournals.orgnih.gov By decreasing the frequency of or stopping the Ca2+ oscillations induced by contractile agonists, formoterol removes the direct signal for contraction. nih.govatsjournals.org
This dual-modality action, initiated by the cAMP-PKA signaling cascade, provides a robust mechanism for bronchodilation, making formoterol a potent airway smooth muscle relaxant. drugbank.compatsnap.comnih.gov
| Formoterol Concentration | Primary Relaxation Modality | Effect on Ca2+ Signaling | Reference |
|---|---|---|---|
| Low | Decreased Ca2+ Sensitivity | Reverses agonist-induced increase in Ca2+ sensitivity | atsjournals.orgnih.govnih.gov |
| High | Decreased Ca2+ Sensitivity & Inhibition of Ca2+ Oscillations | Slows or stops agonist-induced Ca2+ oscillations | nih.govatsjournals.orgnih.gov |
Modulation of Hypersensitivity Mediator Release
Beyond its direct effects on smooth muscle, formoterol also modulates the activity of key inflammatory cells involved in hypersensitivity reactions.
Formoterol is a potent inhibitor of mediator release from mast cells. drugbank.comnih.gov It has been shown to inhibit the IgE-dependent release of histamine from human lung mast cells in a concentration-dependent manner. nih.govnih.gov This stabilizing effect on mast cells prevents the release of bronchoconstrictor and pro-inflammatory substances. drugbank.com Comparative studies have found formoterol to be significantly more potent than other β2-agonists, such as salbutamol, at inhibiting allergen-induced histamine release. nih.govdocumentsdelivered.com
However, the activity of formoterol's enantiomers differs. While the racemic mixture and the (R,R)-enantiomer are associated with mast cell stabilization, some research suggests the (S,S)-enantiomer may have pro-inflammatory effects, potentially enhancing the production of mediators like IL-4, histamine, and prostaglandin (B15479496) D2 (PGD2) in mast cells. nih.gov
| Mediator | Effect of Formoterol | Cell Type | Reference |
|---|---|---|---|
| Histamine | Inhibited | Human Lung Mast Cells, Allergic Leukocytes | drugbank.comnih.govnih.govnih.gov |
| Leukotrienes | Inhibited | Mast Cells | drugbank.com |
| IL-4, PGD2 | Potentially enhanced by (S,S)-enantiomer | Murine Mast Cells | nih.gov |
Formoterol's anti-inflammatory properties extend to its effects on various leukocytes. It effectively inhibits allergen-induced histamine release from allergic leukocytes. nih.gov In experimental models, formoterol has been shown to potently inhibit the activity of eosinophils, which are key cells in allergic airway inflammation. nih.gov
The mechanism of this modulation can be indirect. For example, formoterol may not directly inhibit eosinophil activation but can achieve this effect by inhibiting soluble factors produced by lung fibroblasts. atsjournals.org Furthermore, formoterol can influence the differentiation and function of monocyte-derived macrophages. Studies have shown it can reduce the infiltration of these cells and promote their polarization from a pro-inflammatory (M1) phenotype towards an anti-inflammatory (M2) phenotype, thereby reducing the release of pro-inflammatory cytokines. nih.gov
Mechanisms Underlying Prolonged Action
The extended duration of action of formoterol, a key characteristic that distinguishes it as a long-acting β2-adrenoceptor agonist (LABA), is not attributed to a single molecular mechanism but rather a combination of physicochemical properties and complex interactions with the cellular environment. Several hypotheses have been proposed and investigated to elucidate the molecular underpinnings of its sustained therapeutic effect. These include the diffusion into and out of the plasma membrane, specific interactions with the β2-adrenoceptor, and the stability of the drug-receptor complex.
A prevailing theory explaining formoterol's long duration of action is the plasmalemma lipid bilayer diffusion microkinetics model. This model posits that the cell membrane acts as a depot or reservoir for the drug. Formoterol possesses moderate lipophilicity, a physicochemical property that allows it to readily partition into the lipid bilayer of airway smooth muscle cells. nih.gov From this intramembrane depot, the formoterol molecules can slowly diffuse to the β2-adrenoceptors, resulting in sustained receptor activation and a prolonged bronchodilatory effect. nih.gov
The moderate lipophilicity of formoterol is crucial for this mechanism. It is sufficiently lipophilic to enter and be retained within the lipid bilayer, yet not so lipophilic that its diffusion out of the membrane to the receptor is significantly impeded. This contrasts with the highly lipophilic LABA, salmeterol, which is thought to diffuse more slowly to the receptor, and the hydrophilic short-acting β2-agonist (SABA), salbutamol, which does not accumulate in the membrane and is therefore rapidly cleared from the vicinity of the receptor. nih.gov
The following table summarizes the comparative physicochemical properties and their implications for the duration of action of these β2-agonists:
| Compound | Lipophilicity | Interaction with Lipid Bilayer | Duration of Action |
| Salbutamol | Hydrophilic | Minimal partitioning into the bilayer | Short |
| Formoterol | Moderately Lipophilic | Partitions into and forms a depot within the bilayer, allowing for slow release. | Long |
| Salmeterol | Highly Lipophilic | Strongly partitions into the bilayer, with slower diffusion to the receptor. | Long |
This table presents a simplified comparison of the physicochemical properties and their correlation with the duration of action for different β2-agonists.
Research has shown that in the case of formoterol, a significant portion of its heavy atoms are in contact with the lipid headgroup and the lipid core of the cell membrane. nih.gov This interaction facilitates its retention and subsequent gradual release, providing a continuous supply of the agonist to the β2-adrenoceptors.
The prolonged action of formoterol is also explained by its retention in the airway smooth muscle tissue, leading to a phenomenon known as 'reassertion'. nih.gov This has been demonstrated in in-vitro studies where, after initial treatment with formoterol and subsequent washout, the relaxant effect on airway smooth muscle can be re-established. nih.gov Even after the introduction and subsequent removal of a β-adrenoceptor antagonist, the relaxant effects of formoterol can reappear, indicating that the drug is retained in the tissue and can re-engage with the receptor. nih.gov
This reassertion phenomenon is a functional consequence of the depot of formoterol within the plasmalemma, as described by the diffusion microkinetic model. The retained formoterol molecules continue to be available for binding to the β2-adrenoceptors, thereby re-initiating the signaling cascade that leads to smooth muscle relaxation.
The exo-site binding hypothesis proposes the existence of a secondary binding site on or near the β2-adrenoceptor. According to this theory, the long side chain of some LABAs anchors the molecule to this exo-site, allowing the active head of the molecule to repeatedly interact with the primary binding site of the receptor. While this model has been more extensively discussed in the context of salmeterol, with its long, flexible tail, it has also been considered as a potential contributing factor to the prolonged action of other LABAs. nih.govnih.gov
For formoterol, the evidence for a distinct exo-site interaction is less direct compared to salmeterol. However, the concept of interactions with regions of the receptor or the surrounding membrane environment that are outside the primary orthosteric binding pocket remains an area of investigation for understanding the nuances of LABA pharmacology.
The intrinsic affinity of formoterol for the β2-adrenoceptor and the stability of the resulting drug-receptor complex are also critical determinants of its long duration of action. Formoterol exhibits a high binding affinity for the β2-adrenoceptor. nih.gov Radioligand binding studies have demonstrated that [3H]formoterol binds to a single class of high-affinity receptors in both guinea pig and human lung membranes. nih.gov
The following table presents kinetic and affinity data for formoterol at the human β2-adrenoceptor:
| Parameter | Value | Reference |
| Kd (nM) | 1.05 ± 0.17 | nih.gov |
| Bmax (fmol/mg protein) | 67.8 ± 8.1 | nih.gov |
This table provides binding affinity (Kd) and receptor density (Bmax) values for [3H]formoterol in human lung membranes.
Metabolic Pathways and Enzymatic Biotransformation
Primary Metabolic Pathways
The metabolism of formoterol (B127741) is characterized by two main routes that ensure its conversion into more water-soluble compounds, preparing it for excretion.
Direct Glucuronidation at Phenolic Hydroxyl Group
The most prominent metabolic pathway for formoterol is direct glucuronidation. nih.govservice.gov.uksandoz.com This process involves the direct conjugation of glucuronic acid to the phenolic hydroxyl group of the formoterol molecule. nih.govservice.gov.ukdrugbank.comdrugs.com The resulting glucuronide conjugate is inactive and more readily excreted from the body. service.gov.ukmedicines.org.ukdiva-portal.org This direct conjugation is a significant route for the clearance of formoterol. sandoz.com Studies have shown that the phenol (B47542) glucuronide of formoterol is the main metabolite found in urine. nih.govnih.gov
O-Demethylation Followed by Glucuronidation
A second major metabolic pathway involves the O-demethylation of formoterol, which is then followed by glucuronidation at the phenolic hydroxyl group. nih.govservice.gov.uksandoz.comdrugbank.comdrugs.com This two-step process begins with the removal of a methyl group from the methoxyphenyl group of formoterol, a reaction catalyzed by cytochrome P450 enzymes. The resulting O-demethylated metabolite then undergoes conjugation with glucuronic acid at the phenolic 2'-hydroxyl group, forming an inactive glucuronide conjugate. nih.govservice.gov.ukdrugs.com While this is a major pathway, the plasma exposure to the pharmacologically active O-demethylated metabolite is low, as it is primarily found as an inactive glucuronide conjugate. nih.govnih.gov
Role of Cytochrome P450 Isoenzymes (CYPs) in O-Demethylation
The O-demethylation of formoterol is a critical step in one of its primary metabolic pathways and is mediated by a variety of cytochrome P450 (CYP) isoenzymes. nih.govservice.gov.ukfda.gov The liver is the principal site for this metabolic activity. service.gov.ukmedicines.org.uk
Specific CYP Isoforms Involved (CYP2D6, CYP2C19, CYP2C9, CYP2A6)
In vitro studies have identified several specific CYP isoforms that are responsible for the O-demethylation of formoterol. These include CYP2D6, CYP2C19, CYP2C9, and CYP2A6. nih.govservice.gov.uksandoz.comdrugbank.comdrugs.comfda.goveuropa.eueuropa.eueuropa.eu The involvement of multiple isoenzymes suggests a low likelihood of significant drug-drug interactions resulting from the inhibition of a single CYP enzyme. sandoz.comfda.gov It is noteworthy that formoterol itself does not inhibit CYP450 enzymes at therapeutically relevant concentrations. nih.govservice.gov.uksandoz.commedicines.org.ukeuropa.eueuropa.eu
Table 1: Cytochrome P450 Isoforms Involved in Formoterol O-Demethylation
| Isoform | Role in Formoterol Metabolism |
| CYP2D6 | Catalyzes the O-demethylation of formoterol. nih.govservice.gov.uksandoz.comdrugbank.comfda.goveuropa.eueuropa.eueuropa.eu |
| CYP2C19 | Involved in the O-demethylation process. nih.govservice.gov.uksandoz.comdrugbank.comfda.goveuropa.eueuropa.eueuropa.eu |
| CYP2C9 | Contributes to the O-demethylation of formoterol. nih.govservice.gov.uksandoz.comdrugbank.comfda.goveuropa.eueuropa.eueuropa.eu |
| CYP2A6 | Plays a role in the O-demethylation of formoterol. nih.govsandoz.comdrugbank.comdrugs.comfda.goveuropa.eueuropa.eu |
Role of UDP-Glucuronosyltransferase Isoenzymes (UGTs) in Glucuronidation
The process of glucuronidation, which is central to the metabolism of formoterol, is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. sandoz.comdrugbank.com These enzymes are responsible for transferring glucuronic acid to the formoterol molecule or its metabolites.
Specific UGT Isoforms Involved (UGT1A1, UGT1A8, UGT1A9, UGT2B7, UGT2B15)
In vitro studies have pinpointed several UGT isoforms that participate in the glucuronidation of formoterol. The specific isoforms identified include UGT1A1, UGT1A8, UGT1A9, UGT2B7, and UGT2B15. drugbank.comdrugs.com The glucuronidation of formoterol by human liver microsomes has been shown to be stereoselective and can exhibit significant interindividual variation. nih.gov
Table 2: UDP-Glucuronosyltransferase Isoforms Involved in Formoterol Glucuronidation
| Isoform | Role in Formoterol Metabolism |
| UGT1A1 | A predominant enzyme involved in the glucuronidation of formoterol. sandoz.comdrugbank.comdrugs.com |
| UGT1A8 | Contributes to the glucuronidation of formoterol. sandoz.comdrugbank.comdrugs.com |
| UGT1A9 | Plays a role in the glucuronidation process. sandoz.comdrugbank.comdrugs.com |
| UGT2B7 | Involved in the glucuronidation of formoterol. sandoz.comdrugbank.comdrugs.com |
| UGT2B15 | Participates in the glucuronidation of formoterol. sandoz.comdrugbank.comdrugs.com |
Secondary Metabolic Pathways and Uncharacterized Conjugations
While direct glucuronidation at the phenolic hydroxyl group and O-demethylation are the principal routes of formoterol metabolism, minor pathways also play a role in its biotransformation. drugbank.comsandoz.comdrugs.comfda.govhpra.ieciplamed.com These secondary pathways, which include sulfate (B86663) conjugation and deformylation, have been identified, although they are not as prominent as the primary routes. drugbank.comsandoz.com
Sulfate conjugation represents a minor metabolic pathway for formoterol. drugbank.comsandoz.comfda.govhpra.ie Research has identified a previously unknown sulfate conjugate of the parent drug. nih.govdiva-portal.org This pathway contributes to the formation of inactive metabolites, aiding in the elimination of the compound. nih.gov
Another secondary metabolic route involves the deformylation of the formoterol molecule. drugbank.comsandoz.comfda.govhpra.ie This process is followed by sulfate conjugation. drugbank.comsandoz.comdrugs.comfda.govhpra.ieciplamed.com Studies have shown that deformylated formoterol is found exclusively as an inactive sulfate conjugate, indicating a direct link between these two metabolic steps. nih.gov
Comparative Metabolic Profiles Across Preclinical Species
The metabolic profile of formoterol shows variations across different preclinical species, primarily concerning the extent of first-pass metabolism, which affects oral bioavailability. fda.gov For instance, oral bioavailability is lower in rats (2.3% to 5.5%) compared to dogs (40% to 62%), a difference attributed to more extensive first-pass metabolism and enterohepatic circulation in rats. fda.gov Despite these differences, the primary biotransformation products are often consistent. In vitro studies using hepatocytes from rats, guinea pigs, and dogs show that the direct phenolic glucuronide is a major metabolite in all three species. fda.gov Plasma protein binding was found to be similar among rats, dogs, and humans, ranging from 50% to 65%. fda.gov
| Species | Major Metabolite(s) Identified | Reference |
|---|---|---|
| Rat | Direct phenolic glucuronide (Ia); O-demethylated metabolites (IIa and IIb) | fda.gov |
| Guinea Pig | Direct phenolic glucuronide (Ia) | fda.gov |
| Dog | Direct phenolic glucuronide (Ia) | fda.gov |
Enzyme Inhibition Studies of Formoterol on the CYP450 System
Enzyme inhibition studies have consistently demonstrated that formoterol does not inhibit cytochrome P450 (CYP450) enzymes at therapeutically relevant concentrations. sandoz.comdrugs.comnih.govtga.gov.auservice.gov.ukfda.gov.pheuropa.eu The O-demethylation of formoterol, a key metabolic pathway, is catalyzed by multiple CYP450 isoenzymes, including CYP2D6, CYP2C19, CYP2C9, and CYP2A6. fda.govhpra.ienih.govservice.gov.ukeuropa.eu This involvement of multiple enzymes suggests a low potential for clinically significant drug-drug interactions resulting from the inhibition of a single specific isozyme. sandoz.comfda.govhpra.ie While formoterol itself is not an inhibitor, it has been noted that the potential impact of deficiencies in CYP2D6 or CYP2C19 on formoterol exposure has not been fully explored. nih.gov
| Enzyme System | Finding | Implication | Reference |
|---|---|---|---|
| Cytochrome P450 (CYP450) Isozymes | Formoterol does not cause inhibition at therapeutically relevant concentrations. | Low potential for metabolic drug-drug interactions via this mechanism. | sandoz.comdrugs.comnih.govtga.gov.auservice.gov.ukfda.gov.pheuropa.eu |
Synthetic Methodologies and Stereoselective Approaches
Established Synthetic Routes and Intermediate Compounds
The industrial-scale synthesis of formoterol (B127741) often begins with precursors like 4-benzyloxy-3-nitroacetophenone (B18146) and involves a series of key transformations, including nucleophilic substitution, reduction, and formylation. google.com
A common strategy in formoterol synthesis involves the nucleophilic substitution reaction between an amine and a bromoketone or a related electrophile. google.com A key intermediate, 4-benzyloxy-3-nitrostyrene oxide, can be coupled with an optically pure amine, such as (R)-N-benzyl-2-(4-methoxyphenyl)-1-(methylethylamine). newdrugapprovals.org This reaction, however, can require demanding conditions, such as high temperatures (110-130°C) for extended periods (24 hours), to proceed effectively. newdrugapprovals.org Another approach involves the reaction of (S)-N-[5-(2-bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]-formamide with (R)-4-methoxy-α-methyl-N-(phenylmethyl)benzene-ethaneamine. google.com This condensation is typically carried out in the presence of a base like potassium carbonate in a solvent system such as a mixture of tetrahydrofuran (B95107) (THF) and methanol. google.com
Alternatively, a process starting from 4-benzyloxy-3-nitroacetophenone can be employed. This starting material is first brominated to yield 2-bromo-4'-benzyloxy-3'-nitroacetophenone. This intermediate then undergoes a reduction to form an alcohol, which is subsequently reacted with an amine in a nucleophilic substitution reaction. acs.org
Table 1: Key Nucleophilic Substitution Reactions in Formoterol Synthesis
| Electrophile | Nucleophile | Conditions | Product |
| (R)-4-benzyloxy-3-nitrostyrene oxide | (R)-N-benzyl-2-(4-methoxyphenyl)-1-(methylethylamine) | 110-130°C, 24 hours | Protected (R,R)-formoterol precursor |
| (S)-N-[5-(2-bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]-formamide | (R)-4-methoxy-α-methyl-N-(phenylmethyl)benzene-ethaneamine | K₂CO₃, THF/Methanol | Protected (S,R)-formoterol precursor |
| 2-bromo-4'-benzyloxy-3'-nitroacetophenone (after reduction to alcohol) | N-benzyl-1-(4-methoxyphenyl)propan-2-amine | Base (e.g., K₂CO₃) | 3-nitro-4-benzyloxy-α-(N-substituted aminomethyl)benzyl alcohol intermediate |
The reduction of the nitro group to an amine is a critical step in the synthesis. Various reducing agents and conditions have been explored to achieve this transformation efficiently and cleanly. Common methods include the use of metals in acidic media, such as iron with hydrochloric acid (Fe/HCl) or tin with hydrochloric acid (Sn/HCl). google.comgoogle.com However, these methods can sometimes lead to purification challenges. google.com
Catalytic hydrogenation is a widely used and often cleaner alternative. Catalysts such as platinum on carbon (Pt/C) or platinum dioxide (PtO₂) are effective for this reduction. googleapis.comepo.org The reaction is typically carried out in polar solvents like methanol, ethanol (B145695), or ethyl acetate. google.comgoogleapis.com To avoid side reactions and improve product purity, some processes have rejected the use of Raney-nickel due to difficulties in obtaining pure products without chromatography. google.comgoogle.com However, a one-step reaction combining reduction and formylation using Raney-nickel and formic acid has also been reported. google.com In enantioselective syntheses, it is crucial that the reduction of the nitro group proceeds without causing racemization at existing stereocenters. allfordrugs.com Heterogeneous catalytic hydrogenation using a poisoned noble metal catalyst, such as platinum on carbon with a sulfur-based poison, has been shown to be effective in selectively reducing the nitro group while preserving the stereochemical integrity of the molecule. google.com
The final key step in many synthetic routes is the introduction of the formyl group onto the newly formed aromatic amine. This is typically achieved through formylation. A common reagent for this purpose is a mixture of formic acid and acetic anhydride (B1165640). google.comgoogle.com While effective, the use of acetic anhydride can lead to the formation of undesired acetylated byproducts, which complicates purification. google.comgoogle.com
To circumvent this issue, alternative formylation methods have been developed. One such method employs a significant excess of formic acid (e.g., a 6-10 fold excess) without acetic anhydride. google.comgoogleapis.com This approach minimizes the formation of acetylated impurities. The formylation reaction is generally conducted at temperatures ranging from 20°C to 90°C over 1 to 24 hours. google.com Another approach utilizes N-formylsaccharin as a formylating agent in the presence of a palladium catalyst and a reducing agent like triethylsilane. The choice of formylation conditions is critical to ensure high yield and purity of the final formoterol molecule. smolecule.com
Table 2: Formylation Methods and Associated Byproducts
| Formylating Agent(s) | Conditions | Primary Product | Potential Byproducts |
| Formic acid and acetic anhydride | Varies | N-formylated amine (formoterol precursor) | Acetylated compounds google.com |
| Excess formic acid | 20-90°C, 1-24 hours google.com | N-formylated amine (formoterol precursor) | Minimized byproducts |
| N-formylsaccharin, Pd(OAc)₂, Et₃SiH | DMF, 75–85°C | N-formylated amine (formoterol precursor) | Low levels of impurities |
| Carbon dioxide and hydrosilanes | Catalyst (e.g., EDTA) researchgate.net | N-formylated amine (formoterol precursor) | Silyl-based byproducts |
Stereochemical Considerations in Synthesis
Formoterol possesses two chiral centers, leading to the existence of four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R). epo.org The (R,R) and (S,S) isomers are enantiomers, as are the (R,S) and (S,R) isomers. epo.org The pharmacological activity resides almost exclusively in the (R,R)-enantiomer, which is reported to be about 1000 times more potent than its (S,S)-enantiomer. epo.orgresearchgate.net This significant difference in activity has driven the development of methods to produce the pure (R,R)-isomer, known as arformoterol (B195475).
The initial syntheses of formoterol produced a racemic mixture of the (R,R) and (S,S) enantiomers. epo.org This is often achieved by using racemic starting materials or by employing non-stereoselective reactions. For instance, the reaction of a racemic epoxide, such as 4-benzyloxy-3-nitrostyrene oxide, with a racemic amine will produce a mixture of all four stereoisomers. acs.orgepo.org The separation of these isomers can be a tedious process, often requiring multiple recrystallizations to isolate the desired (R,R/S,S) racemic pair from the (R,S/S,R) diastereomeric pair. google.com The separation of the (R,R) and (S,S) enantiomers from each other is then typically accomplished through classical resolution, for example, by forming diastereomeric salts with a chiral acid like tartaric acid. acs.orgepo.org
To avoid the complexities of resolving racemic mixtures and to directly produce the highly active (R,R)-enantiomer, several enantioselective synthetic strategies have been developed. These approaches introduce chirality early in the synthetic sequence using chiral catalysts or chiral starting materials.
One prominent method involves the asymmetric catalytic reduction of a prochiral ketone, such as 2-bromo-4'-benzyloxy-3'-nitroacetophenone. allfordrugs.comacs.org This can be achieved using a chiral oxazaborolidine catalyst derived from an amino alcohol like (1R, 2S)-1-amino-2-indanol. allfordrugs.comacs.org This step establishes the first chiral center with the desired (R)-configuration.
Challenges in Enantiomer Separation and Purification
The separation and purification of formoterol's enantiomers present a significant challenge for scientists and the pharmaceutical industry. nih.gov The goal is to isolate the therapeutically active (R,R)-enantiomer (arformoterol) from the less active or inactive (S,S)-enantiomer and the other two diastereomers, (R,S) and (S,R). acs.org The challenges stem from the identical physicochemical properties of enantiomers in an achiral environment, necessitating the use of specialized chiral selectors or environments. nih.gov Key difficulties are associated with the cost, scalability, efficiency, and reproducibility of separation methods. acs.orgresearchgate.net
Classical Resolution via Diastereomeric Crystallization
Classical resolution is a widely used technique but comes with its own set of challenges. The process involves reacting the racemic mixture with a chiral acid to form diastereomeric salts, which are then separated by fractional crystallization. acs.org
Screening and Optimization: A significant challenge is the selection of an appropriate chiral acid and solvent system. The efficiency of the resolution is highly dependent on the combination used. Extensive screening is often required to find conditions that provide both high yield and high enantiomeric purity. An example of such a screening process is detailed in the table below, where various chiral acids and solvents were tested for the resolution of formoterol fumarate (B1241708). acs.org
| Chiral Acid | Solvent | Yield (%) | Chiral Purity ((R,R)-isomer %) |
| L-(+)-Tartaric acid | Methanol | 42 | 96.42 |
| L-(+)-Tartaric acid | Ethanol | 45 | 95.21 |
| L-(+)-Tartaric acid | Acetone | 40 | 94.87 |
| D-(−)-Tartaric acid | Methanol | 44 | 97.10 (as (S,S)-isomer) |
| Dibenzoyl-L-tartaric acid | Methanol | 35 | 85.30 |
| Di-p-toluoyl-L-tartaric acid | Methanol | 38 | 88.60 |
| Data derived from a study on the optimization of arformoterol manufacturing. acs.org |
Inconsistent Literature: Researchers have sometimes encountered conflicting results compared to previously published data. For example, one study reported isolating the (R,R)-isomer using L-(+)-tartaric acid, contrary to a prior report that suggested this method would yield the (S,S)-isomer. acs.org Such inconsistencies necessitate careful verification and can complicate process development.
Chromatographic Separation
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are powerful for both analytical and preparative-scale separation of enantiomers. However, they also present challenges.
Chiral Stationary Phases (CSPs): This is a direct method where the stationary phase of the chromatography column is chiral. CSPs based on polysaccharides, such as cellulose (B213188) or amylose (B160209) derivatives, have shown excellent selectivity for formoterol enantiomers. asianpubs.org The Chiralpak AD-H column, for example, has demonstrated good separation. asianpubs.org The primary challenges with CSPs are their high cost and the fact that a single type of column is not universally effective for all chiral molecules, sometimes requiring extensive screening of different columns. nih.govasianpubs.org
| Column | Mobile Phase | Resolution (Rs) | Notes |
| Chiralcel OJ-H | n-hexane:1-propanol:diethylamine (75:25:0.1) | Good | Long retention times. asianpubs.org |
| Chiralpak AD-H | n-hexane:1-propanol:diethylamine (75:25:0.1) | >2.5 | Excellent selectivity, shorter retention. asianpubs.org |
| Kinetex C8 (Achiral) | Acetonitrile (B52724):Buffer (pH 3) with 5mM S-β-CD | 2.57 | Utilizes a chiral mobile phase additive. chemrxiv.org |
Chiral Mobile Phase Additives (CMPAs): An alternative, more cost-effective approach is to use a standard achiral column and add a chiral selector to the mobile phase. chemrxiv.orgresearchgate.net Cyclodextrins, such as sulfated β-cyclodextrin (S-β-CD), have been used successfully as CMPAs to separate formoterol enantiomers. chemrxiv.org While this method avoids the expense of a chiral column, it introduces other complexities. The mechanism of chiral recognition can be complicated, and ensuring the reproducibility of the method can be exigent, especially during method transfer between laboratories or to a larger scale. researchgate.net Furthermore, optimizing factors like the type and concentration of the CMPA, mobile phase pH, and temperature is crucial for achieving good resolution. chemrxiv.org For instance, the best separation of formoterol enantiomers using S-β-CD was achieved at a mobile phase pH of 3. chemrxiv.org
Scalability: While chromatographic methods like semi-preparative HPLC can provide very high purity, scaling them up for industrial production can be impractical and expensive. google.com Processes like simulated moving bed (SMB) chromatography can be more efficient for large-scale separation but require significant investment and process development. google.com The use of hazardous or environmentally harmful solvents and reagents in some older patented processes also makes them unsuitable for modern commercial operations. acs.org
Structure Activity Relationship Sar and Ligand Design Principles
Elucidating Structural Determinants of β2-Adrenoceptor Agonism
The agonistic activity of formoterol (B127741) at the β2-adrenoceptor is governed by precise interactions between the drug molecule and specific amino acid residues within the receptor's binding pocket. Cryo-electron microscopy studies have illuminated these critical interactions. The formylamino group on the phenyl ring of formoterol forms hydrogen bonds with Serine residues (Ser204 and Ser207) in the fifth transmembrane helix (TM5) of the receptor. scienceopen.com
Furthermore, the central part of the formoterol molecule, specifically the alkylamine chain and the β-hydroxyl group, establishes key polar interactions. The amine group interacts with Aspartate 113 (Asp113) in TM3, while the hydroxyl group forms hydrogen bonds with Asparagine 312 (Asn312) and Tyrosine 316 (Tyr316) in TM7. scienceopen.com In addition to these polar contacts, formoterol's structure allows for stabilizing hydrophobic interactions with several residues, including Valine 117, Phenylalanine 193, Phenylalanine 289, Phenylalanine 290, and Tyrosine 308. scienceopen.com The integrity of these interactions is crucial; mutations in these hydrophobic residues have been shown to decrease the potency of formoterol, confirming their importance in the signaling pathway. scienceopen.com
Table 1: Key Amino Acid Interactions for Formoterol at the β2-Adrenoceptor This table is interactive. You can sort and filter the data.
| Interacting Residue | Location | Interaction Type | Part of Formoterol Involved | Reference |
|---|---|---|---|---|
| Ser204 | Transmembrane Helix 5 | Polar (Hydrogen Bond) | Formylamino Group | scienceopen.com |
| Ser207 | Transmembrane Helix 5 | Polar (Hydrogen Bond) | Formylamino Group | scienceopen.com |
| Asp113 | Transmembrane Helix 3 | Polar (Ionic) | Alkylamine Group | scienceopen.com |
| Asn312 | Transmembrane Helix 7 | Polar (Hydrogen Bond) | β-Hydroxyl Group | scienceopen.com |
| Tyr316 | Transmembrane Helix 7 | Polar (Hydrogen Bond) | β-Hydroxyl Group | scienceopen.com |
| Val117 | Transmembrane Helix 3 | Hydrophobic | --- | scienceopen.com |
| Phe193 | Transmembrane Helix 5 | Hydrophobic | --- | scienceopen.com |
| Phe289 | Transmembrane Helix 6 | Hydrophobic | --- | scienceopen.com |
| Phe290 | Transmembrane Helix 6 | Hydrophobic | --- | scienceopen.com |
| Tyr308 | Transmembrane Helix 7 | Hydrophobic | --- | scienceopen.com |
Quantitative Structure-Activity Relationship (QSAR) Analyses
QSAR studies provide mathematical models that correlate the chemical structure of a compound with its biological activity, offering a quantitative framework for understanding and predicting pharmacological effects. ajrconline.org
The biological activity of a drug is influenced by its physicochemical properties, such as hydrophobicity, electronic characteristics, and steric factors. ajrconline.orgscribd.com For inhaled drugs like formoterol, properties governing absorption are particularly critical. QSAR models developed to predict pulmonary absorption have shown that calculated descriptors for permeability and hydrophobicity positively correlate with absorption rates. researchgate.netnih.gov Conversely, parameters associated with charge, ionization, and molecular size show a negative correlation with absorption. researchgate.netnih.gov Other QSAR studies focusing on anti-inflammatory asthma drugs, including formoterol, have established correlations between biological activity and quantum chemical descriptors such as dipole moment, chemical hardness, polar surface area, and hydration energy. aucegypt.edu
Table 2: Physicochemical Parameters and Their Correlation with Formoterol Activity/Absorption This table is interactive. You can sort and filter the data.
| Physicochemical Parameter | Correlation with Pulmonary Absorption/Activity | Reference |
|---|---|---|
| Permeability | Positive | researchgate.netnih.gov |
| Hydrophobicity (cLogP) | Positive | researchgate.netnih.gov |
| Charge/Ionization (cLogD) | Negative | researchgate.netnih.gov |
| Molecular Size/Weight | Negative | researchgate.netnih.gov |
| Dipole Moment | Correlated | aucegypt.edu |
| Chemical Hardness | Correlated | aucegypt.edu |
| Polar Surface Area (PSA) | Correlated | aucegypt.edu |
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), extend SAR studies by considering the three-dimensional properties of molecules. nih.govgoogle.com These approaches quantify the steric and electrostatic fields surrounding a set of aligned molecules and correlate these fields with their biological activities. google.com The resulting models can be visualized as contour maps, highlighting regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, thereby providing a rational basis for designing new compounds. researchgate.net 3D-QSAR models have been successfully applied to series of β2-agonists, including studies on arformoterol (B195475) (the active enantiomer of formoterol), to elucidate the structural requirements for high potency. researchgate.net
Impact of Stereochemistry on Pharmacological Activity
Formoterol possesses two chiral centers, meaning it can exist as different stereoisomers. nih.gov The commercially available product is a racemic mixture of the (R,R)- and (S,S)-enantiomers. iipseries.orgservice.gov.uk The stereochemical configuration has a profound impact on pharmacological activity. iipseries.org
The (R,R)-enantiomer, also known as arformoterol, is the pharmacologically active form (the eutomer) and is responsible for the vast majority of the bronchodilator effect. iipseries.orgmdpi.com It exhibits a significantly higher potency and binding affinity for the β2-adrenoceptor compared to the (S,S)-enantiomer (the distomer). nih.govnih.gov The (R,R)-enantiomer is reported to be up to 1000 times more active than the (S,S)-enantiomer. nih.govwikipedia.org Specifically, (R,R)-formoterol has an affinity (Ki) of 2.9 nM for the human β2-adrenoceptor, whereas the (S,S)-formoterol has an affinity of 3100 nM. nih.gov While the (S,S)-isomer is much less active, some research suggests it is not merely an inert component and may even possess properties that antagonize the therapeutic actions of the (R,R)-formoterol. nih.gov
Table 3: Stereoisomer Affinity for the Human β2-Adrenoceptor This table is interactive. You can sort and filter the data.
| Stereoisomer | Classification | Receptor Affinity (Ki) | Relative Potency | Reference |
|---|---|---|---|---|
| (R,R)-Formoterol | Eutomer (Active) | 2.9 nM | ~1000x higher than (S,S) | nih.gov |
| (S,S)-Formoterol | Distomer (Inactive) | 3100 nM | --- | nih.gov |
Receptor Binding Kinetics and Signaling Dynamics
Kinetics of β2-Adrenoceptor Agonist Binding and Dissociation
The interaction of formoterol (B127741) with the β2-adrenoceptor is a dynamic process governed by its association (on-rate) and dissociation (off-rate) kinetics. Formoterol is recognized for its high affinity for the β2-adrenoceptor. nih.gov Studies have shown that formoterol, along with salmeterol (B1361061), is among the most selective agonists for the β2-adrenoceptor over β1- and β3-adrenoceptors. nih.gov
While direct measurement of formoterol's dissociation kinetics can be influenced by its lipophilic nature, which causes it to partition into the cell membrane, creating a local depot, it is understood to have a relatively fast onset of action, suggesting a rapid association with the receptor. nih.gov The prolonged duration of action, however, is not solely attributed to a slow dissociation rate from the receptor's orthosteric binding site. nih.gov Instead, its ability to remain in the vicinity of the receptor within the plasma membrane contributes significantly to its long-lasting effects.
A study utilizing a competition kinetic binding assay in CHO cells expressing the human β2-adrenoceptor provided insights into the kinetic parameters of various β2-agonists. The findings from such studies help to differentiate the molecular behaviors of agonists like formoterol from others such as salbutamol (B1663637) and salmeterol. nih.govworktribe.com
Table 1: Comparative Pharmacological Parameters of β2-Adrenoceptor Agonists
| Agonist | Relative Emax (% Isoprenaline) | Relative IRmax (% Isoprenaline) | Log EC50 (M) |
|---|---|---|---|
| Isoprenaline | 100 | 100 | -8.01 ± 0.12 |
| Formoterol | 98.38 ± 4.31 | 83.36 ± 7.62 | -9.00 ± 0.04 |
| Salbutamol | 44.74 ± 3.80 | 30.34 ± 2.75 | -6.73 ± 0.01 |
| Salmeterol | 33.73 ± 3.60 | 22.41 ± 2.16 | -8.39 ± 0.12 |
Data derived from kinetic analysis of cAMP GloSensor™ responses in HEK293 cells. worktribe.com Emax represents the maximal response, and IRmax represents the maximal initial rate of signal generation.
Association and Dissociation Rates of G-proteins with Agonist-Bound Receptor
Upon agonist binding, the β2-adrenoceptor undergoes a conformational change that facilitates its coupling to the stimulatory G-protein (Gs). This interaction is central to the downstream signaling cascade, primarily the activation of adenylyl cyclase and production of cyclic AMP (cAMP). atsjournals.org
Recent research has shed light on the kinetics of the interaction between the Gs protein and the agonist-bound β2AR. Studies using NanoBRET technology have demonstrated that the efficacy of a β2AR agonist is strongly correlated with the association rate (k_on) of the Gs protein to the agonist-receptor complex. researchgate.netnih.gov Higher-efficacy agonists like formoterol induce a receptor conformation that is more adept at recruiting the Gs protein. nih.gov
Interestingly, there is no significant correlation between agonist efficacy and the dissociation rate (k_off) of the Gs protein from the receptor complex. biorxiv.org This suggests that the speed at which the G-protein binds, rather than how long it stays bound, is a key determinant of the agonist's power to elicit a cellular response.
Table 2: Kinetic Parameters of Mini-Gs Binding to Agonist-β2AR Complex
| Agonist | Mini-Gs pKd | Mini-Gs kon (fast) (x105 M-1s-1) |
|---|---|---|
| Formoterol | 6.7 | 9.19 ± 0.42 |
| Isoprenaline | 6.5 | 7.52 ± 0.98 |
| Salbutamol | 6.2 | 4.56 ± 0.76 |
Data from NanoBRET studies measuring Venus-mini-Gs binding to β2AR-nLuc. biorxiv.org pKd represents the affinity of mini-Gs for the agonist-receptor complex.
Allosteric Modulation of β2-Adrenoceptor Activity
Allosteric modulators are compounds that bind to a site on the receptor distinct from the orthosteric site where the endogenous ligand binds. This binding can alter the receptor's affinity for the orthosteric ligand and/or its signaling efficacy.
Research has indicated that certain β2-agonists, including formoterol, may themselves exhibit allosteric properties. mdpi.com They can bind to allosteric sites on the muscarinic M2 receptor, and their intrinsic efficacy at the β2AR may be modulated by allosteric effects. mdpi.com
Allosteric modulators can influence the dissociation rate of orthosteric ligands. Studies have investigated the effects of various allosteric modulators on the binding of ligands to the β2AR. For instance, pepducins derived from the intracellular loops of the β2AR have been shown to modestly increase the dissociation rate of formoterol, indicating allosteric modulation. nottingham.ac.uknottingham.ac.uk
Conversely, a negative allosteric modulator (NAM) like AS408 has been shown to accelerate the dissociation of [3H]formoterol from the β2AR, but only when the receptor is uncoupled from the Gs protein. nih.govgoogle.com When the receptor is coupled to Gs, the high affinity of formoterol is maintained, and AS408 has no effect on its dissociation rate. nih.gov This highlights the complex interplay between the agonist, the receptor, the G-protein, and allosteric modulators.
Functional Selectivity and Biased Agonism Considerations
The concept of functional selectivity, or biased agonism, posits that a ligand can stabilize distinct receptor conformations, leading to the preferential activation of certain downstream signaling pathways over others. For the β2AR, the canonical pathway involves Gs-protein activation and cAMP production, while an alternative pathway involves β-arrestin recruitment, which can lead to receptor desensitization and signaling through different effectors. nih.govnih.gov
Formoterol is generally considered a relatively unbiased or Gs-biased agonist compared to some other ligands. nih.govnih.gov Studies using 19F NMR have shown that unbiased agonists like formoterol tend to shift the receptor's conformational equilibrium towards a 'G protein active' state of transmembrane helix 6 (TM6). nih.gov In contrast, β-arrestin-biased ligands primarily impact the conformation of transmembrane helix 7 (TM7). nih.gov
The development of Gs-biased β2AR agonists is a key area of research, as such compounds could potentially offer the therapeutic benefits of bronchodilation with reduced receptor desensitization and other adverse effects associated with β-arrestin activation. pnas.org
Receptor Tolerance and Desensitization Mechanisms
Prolonged or repeated exposure to β2-agonists can lead to receptor tolerance or desensitization, a state of reduced responsiveness. ersnet.org This is a critical consideration in the long-term management of respiratory diseases. The mechanisms of desensitization are multifaceted and include:
Receptor Uncoupling: Phosphorylation of the receptor by G-protein coupled receptor kinases (GRKs) leads to the binding of β-arrestin, which sterically hinders the receptor's interaction with Gs, effectively uncoupling it from the downstream signaling pathway. atsjournals.org
Receptor Internalization: Following β-arrestin binding, the receptor can be targeted for internalization into endosomes. nih.govnih.gov
Receptor Downregulation: Chronic agonist exposure can lead to a decrease in the total number of receptors through reduced gene expression or increased receptor degradation. atsjournals.org
Studies on human small airways have shown that both formoterol and salmeterol can induce β2-adrenoceptor tolerance after a 12-hour incubation. nih.govnih.govresearchgate.net However, the underlying mechanisms appear to differ. Formoterol promotes receptor internalization, a process that was not observed with salmeterol under the same conditions. nih.govnih.gov Interestingly, pre-incubation with the corticosteroid budesonide (B1683875) was found to prevent the desensitization induced by formoterol, an effect correlated with the retention of receptor fluorescence on the plasma membrane. nih.govnih.gov This suggests that corticosteroids may exert some of their beneficial effects in combination therapy by mitigating agonist-induced receptor desensitization.
Preclinical Investigations into Molecular and Cellular Pharmacology
In Vitro Cellular Models for β2-Adrenoceptor Studies
The principal therapeutic action of formoterol (B127741) is derived from its function as a potent and selective long-acting β2-adrenoceptor agonist. nih.govnih.gov In vitro cellular models are crucial for elucidating the specifics of this interaction, from receptor binding and activation to the resulting physiological responses in target cells.
Human airway smooth muscle (HASM) cells are a primary target for formoterol. In vitro studies using isolated human bronchus and HASM cell cultures are fundamental to understanding its bronchodilatory effects. Formoterol consistently demonstrates potent relaxant effects on these tissues. nih.govresearchgate.net
Research shows that formoterol induces relaxation of pre-contracted human small airways by influencing calcium signaling and sensitivity in HASM cells. atsjournals.org Specifically, at lower concentrations, formoterol primarily decreases the calcium sensitivity of the contractile apparatus. At higher concentrations, it also reduces the frequency of or completely inhibits the calcium oscillations that drive muscle contraction. atsjournals.org This dual action contributes to its effective and long-lasting bronchodilator properties. atsjournals.org
Furthermore, formoterol has been shown to inhibit the proliferation and migration of HASM cells, processes that contribute to airway remodeling. atsjournals.orgphysiology.orgatsjournals.org For example, nanomolar concentrations of formoterol can inhibit HASM cell chemotaxis induced by platelet-derived growth factor (PDGF). physiology.org This effect is mediated through an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). physiology.org Some preliminary findings have indicated that formoterol inhibits growth in asthmatic HASM cells. atsjournals.org
Table 1: Effects of Formoterol on Human Airway Smooth Muscle (HASM) Cells
| Parameter | Effect of Formoterol | Underlying Mechanism | Reference |
| Airway Relaxation | Induces potent and long-lasting relaxation. | Decreases Ca²⁺ sensitivity and inhibits Ca²⁺ oscillations. | atsjournals.org |
| Cell Migration | Inhibits PDGF-induced chemotaxis. | Mediated by increased intracellular cAMP. | physiology.orgatsjournals.org |
| Cell Proliferation | Inhibits mitogenesis. | Potential intrinsic inhibitory pathways. | atsjournals.org |
To dissect the initial steps of receptor activation and signaling, researchers employ sophisticated gene expression and reporter assays in cell lines like Human Embryonic Kidney 293 (HEK293) cells. These cells can be engineered to express specific biosensors that report on real-time signaling events.
The cAMP GloSensor™ assay is a key tool used in HEK293 cells, which endogenously express low levels of the β2-adrenoceptor. nih.gov This system utilizes a modified firefly luciferase fused to a cAMP-binding domain; when cAMP levels rise following receptor activation by an agonist like formoterol, a conformational change in the biosensor produces a luminescent signal. nih.govresearchgate.net Studies using this assay have characterized the kinetics of cAMP generation in response to formoterol, demonstrating a rapid increase in intracellular cAMP. nih.gov
Another advanced method is the Gs-CASE (G-protein-coupled receptor activation-based biosensor) activation assay, which measures the activation of the heterotrimeric Gs protein. researchgate.netresearchgate.netnih.gov This assay uses bioluminescence resonance energy transfer (BRET) to detect the dissociation of the Gαs subunit from the Gβγ subunits upon receptor activation. researchgate.netfrontiersin.org In T-REx™-293 cells expressing the β2AR and the Gs-CASE biosensor, formoterol acts as a full agonist, inducing a conformational change that signifies robust Gs protein activation. researchgate.netnih.gov These assays are critical for quantifying the potency and efficacy of agonists and understanding how they drive G protein-mediated signaling. nih.govfrontiersin.org
To investigate the direct physical interaction between formoterol-bound β2-adrenoceptors and their cognate Gs proteins, scientists use membrane preparations from cells. These preparations isolate the cell membrane, allowing for controlled studies of receptor-G protein coupling without the complexity of other cellular components.
Cryo-electron microscopy (cryo-EM) studies of the formoterol-bound β2AR–Gs complex have provided high-resolution structural insights into this interaction. scienceopen.com These studies reveal how formoterol binding stabilizes a specific active conformation of the receptor, which facilitates the recruitment and activation of the Gs protein. scienceopen.com The structure shows that interactions between the receptor's intracellular loops and the Gαs subunit are crucial for signal transduction. scienceopen.com
Advanced simulation techniques and biophysical assays on membrane preparations further explore the kinetics of these interactions. nih.govfrontiersin.org It is understood that formoterol's high lipophilicity allows it to be taken up into the cell membrane, creating a local depot from which it can continuously access the receptor's active site. atsjournals.org NanoBRET technology has also been used in membrane preparations to measure the ligand-induced binding of Gs protein to the receptor, revealing that higher-efficacy agonists like formoterol promote a faster association rate of the G protein to the receptor-agonist complex. nih.govfrontiersin.org This rapid coupling is a key determinant of the ligand's efficacy in initiating the downstream signaling cascade. nih.gov
In Vitro Studies on Anti-Inflammatory and Immunomodulatory Effects
Beyond its primary role as a bronchodilator, formoterol exhibits significant anti-inflammatory and immunomodulatory properties. These effects are mediated through its action on various immune cells, modulating their function and the release of inflammatory mediators.
Macrophages are highly plastic immune cells that can be polarized into different functional phenotypes, broadly classified as pro-inflammatory (M1) or anti-inflammatory/reparative (M2). wikipedia.org In vitro studies using bone marrow-derived macrophages (BMDMs) and monocyte-derived macrophages (MDMs) have demonstrated that formoterol can influence this polarization process. nih.gov
Specifically, in LPS-induced inflammatory models, formoterol has been shown to suppress the M1 phenotype while promoting the M2 phenotype. nih.gov This involves downregulating the expression of M1 markers and pro-inflammatory cytokines like TNF-α, while increasing the expression of M2 markers such as CD206 and the anti-inflammatory cytokine IL-10. nih.gov Mechanistically, this effect has been linked to formoterol's ability to enhance the activity of the enzyme glutaminase (B10826351) in macrophages under inflammatory conditions. nih.gov By shifting the balance from a pro-inflammatory to an anti-inflammatory macrophage phenotype, formoterol can contribute to the resolution of inflammation. wikipedia.orgnih.gov
Formoterol has demonstrated a broad capacity to inhibit the release of pro-inflammatory mediators from several types of immune and structural cells.
In studies using lipopolysaccharide (LPS)-stimulated MDMs, formoterol effectively inhibited the release of Tumor Necrosis Factor-alpha (TNF-α) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). ersnet.orgnih.govresearchgate.net This inhibitory effect was shown to be mediated via the β2-adrenoceptor, as it was attenuated by β-adrenoceptor antagonists, and was associated with an elevation of intracellular cAMP. ersnet.orgnih.gov
Similarly, in human bronchial epithelial cells infected with rhinovirus, formoterol was found to suppress the production of pro-inflammatory chemokines such as CCL5, CXCL8, and CXCL10. nih.gov It also demonstrates inhibitory effects on activated neutrophils, reducing the generation of reactive oxygen species (ROS) and the release of leukotriene B4 and elastase. ersnet.org This suppression of neutrophil reactivity is also linked to significant increases in intracellular cAMP. ersnet.org
Table 2: Inhibitory Effects of Formoterol on Pro-Inflammatory Mediators
| Cell Type | Stimulus | Inhibited Mediator/Process | Key Finding | Reference |
| Monocyte-Derived Macrophages (MDM) | LPS | TNF-α, GM-CSF | Formoterol was more effective than salmeterol (B1361061) at inhibiting cytokine release. | ersnet.orgnih.gov |
| Human Bronchial Epithelial Cells | Rhinovirus | CCL5, CXCL8, CXCL10 | Suppressed production of virus-induced chemokines. | nih.gov |
| Human Neutrophils | fMLP | ROS, LTB4, Elastase | Effects were associated with significant increases in intracellular cAMP. | ersnet.org |
| Human Airway Smooth Muscle Cells | PDGF | Cell Migration | Inhibited chemotaxis at nanomolar concentrations. | physiology.org |
Molecular Mechanisms in Disease Models (Excluding Clinical Disease Data)
Formoterol hydrochloride, a long-acting beta-2 adrenergic receptor agonist, has been the subject of preclinical investigations to elucidate its molecular and cellular mechanisms of action in various disease models. These studies, distinct from clinical trials, provide foundational knowledge on how the compound interacts with biological pathways at a subcellular level. Research has particularly focused on its potential to mitigate tissue damage and inflammation in models of chemotherapy-induced muscle wasting and viral-induced cardiac inflammation.
Muscle Wasting Pathways in Experimental Chemotherapy Models
Chemotherapy, while a cornerstone of cancer treatment, can induce significant side effects, including severe muscle wasting, also known as cachexia. This loss of muscle mass is associated with a poor prognosis and reduced quality of life. researchgate.net Preclinical studies using the chemotherapeutic agent doxorubicin (B1662922) (DOX) have explored the potential of formoterol to counteract these effects by modulating key signaling pathways involved in muscle protein balance. researchgate.netnih.gov
Regulation of Akt/FoxO3a Signaling
A critical pathway in the regulation of muscle mass is the Akt/FoxO3a signaling cascade. mdpi.com The protein kinase Akt, when activated (phosphorylated), promotes muscle growth and inhibits atrophy. mdpi.com It achieves this, in part, by phosphorylating and thereby inactivating the Forkhead box protein O3a (FoxO3a), a transcription factor that, when active, translocates to the nucleus and promotes the expression of genes involved in muscle breakdown. nih.govmdpi.com
In mouse models of doxorubicin-induced muscle wasting, chemotherapy treatment was shown to impair Akt signaling, leading to reduced phosphorylation of both Akt and FoxO3a. nih.gov This impairment facilitates the nuclear translocation of FoxO3a, driving muscle catabolism. nih.gov Co-treatment with formoterol was found to counteract this effect. researchgate.netnih.gov Studies demonstrated that formoterol administration restored the levels of phosphorylated Akt and FoxO3a that were diminished by doxorubicin treatment. nih.gov This restoration of Akt/FoxO3a signaling is a key mechanism by which formoterol is believed to exert its protective effects against chemotherapy-induced muscle atrophy. nih.gov
Table 1: Effect of Formoterol on Akt and FoxO3a Phosphorylation in Doxorubicin-Treated Mouse Skeletal Muscle Note: This table is a representative summary based on published findings. nih.gov Actual values may vary between experiments.
| Treatment Group | Relative Phospho-Akt Levels (p-Akt/Total Akt) | Relative Phospho-FoxO3a Levels (p-FoxO3a/Total FoxO3a) |
|---|---|---|
| Control (Vehicle) | Baseline | Baseline |
| Doxorubicin (DOX) | Significantly Decreased vs. Control | Significantly Decreased vs. Control |
| DOX + Formoterol | Restored to near-baseline levels; Significantly Increased vs. DOX alone | Restored to near-baseline levels; Significantly Increased vs. DOX alone |
Atrogene Gene Expression
The activation of FoxO3a directly leads to the increased transcription of a set of genes known as atrophy-related genes, or "atrogenes". nih.gov Two of the most well-characterized atrogenes are Atrogin-1 (also known as Fbxo32) and MuRF-1 (Trim63). nih.gov These genes encode for E3 ubiquitin ligases, which are critical components of the ubiquitin-proteasome system that tag proteins for degradation, including contractile proteins in skeletal muscle. nih.gov Their upregulation is a hallmark of muscle wasting conditions. nih.gov
In experimental models, doxorubicin treatment significantly increased the mRNA expression of both Atrogin-1 and MuRF-1 in the skeletal muscle of mice. nih.gov This upregulation is consistent with the observed muscle atrophy. The administration of formoterol alongside doxorubicin was shown to block this increase in atrogene expression. nih.gov By downregulating the expression of these key E3 ligases, formoterol mitigates the accelerated muscle protein degradation induced by chemotherapy, thus preserving muscle mass. researchgate.netnih.gov
Table 2: Effect of Formoterol on Atrogene mRNA Expression in Doxorubicin-Treated Mouse Skeletal Muscle Note: This table is a representative summary based on published findings. nih.gov Actual values may vary between experiments.
| Treatment Group | Atrogin-1/Fbxo32 mRNA Expression | MuRF-1/Trim63 mRNA Expression |
|---|---|---|
| Control (Vehicle) | Baseline | Baseline |
| Doxorubicin (DOX) | Significantly Increased vs. Control | Significantly Increased vs. Control |
| DOX + Formoterol | Expression significantly lower than DOX alone; near baseline levels | Expression significantly lower than DOX alone; near baseline levels |
Cardiac Inflammation and Fibrosis in Viral Myocarditis Models
Viral myocarditis is an inflammatory disease of the heart muscle, often caused by viruses like Coxsackievirus B3 (CVB3), which can lead to cardiac dysfunction, fibrosis, and heart failure. nih.gov The immune response, particularly the role of monocytes and macrophages, is central to the disease's pathogenesis. nih.govfrontiersin.org Preclinical research has investigated formoterol's potential to modulate this inflammatory environment in mouse models of CVB3-induced myocarditis. nih.gov
Macrophage Infiltration and Subpopulation Analysis
In response to viral infection in the heart, monocytes are recruited from the bloodstream and differentiate into macrophages within the cardiac tissue. nih.gov These macrophages are not a uniform population; they can polarize into different functional phenotypes, broadly classified as pro-inflammatory M1 macrophages and anti-inflammatory/reparative M2 macrophages. nih.govoncotarget.com A specific subpopulation of monocyte-derived macrophages, identified by the markers CCR2⁺ and MHCIIhigh, plays a crucial role in the acute inflammation seen in viral myocarditis. nih.gov
Table 3: Effect of Formoterol on Cardiac Macrophage Subpopulations in a CVB3-Induced Viral Myocarditis Mouse Model Note: This table is a representative summary based on published flow cytometry data. researchgate.netnih.gov Values represent the percentage of the parent macrophage population.
| Treatment Group | Infiltration of CCR2⁺MHCIIhigh Macrophages | M1 Macrophages (iNOS⁺) (% of CCR2⁺MHCIIhigh cells) | M2 Macrophages (CD206⁺) (% of CCR2⁺MHCIIhigh cells) |
|---|---|---|---|
| Control | Low / Baseline | Low / Baseline | Low / Baseline |
| CVB3 + Vehicle | Significantly Increased | Significantly Increased | Relatively Unchanged or Slightly Increased |
| CVB3 + Formoterol | Significantly Reduced vs. CVB3 + Vehicle | Significantly Reduced vs. CVB3 + Vehicle | Significantly Increased vs. CVB3 + Vehicle |
Glutamine Metabolism Pathways
The metabolic state of a macrophage is intricately linked to its function and polarization state. nih.gov Glutamine metabolism, in particular, has emerged as a critical regulator of the inflammatory response. nih.gov The enzyme glutaminase (GLS) converts glutamine to glutamate, a key step in a metabolic pathway that can influence macrophage phenotype. nih.gov
Research in viral myocarditis models has uncovered a connection between formoterol, glutamine metabolism, and macrophage function. nih.gov In vitro studies using bone marrow-derived macrophages stimulated with lipopolysaccharide (LPS) to induce a pro-inflammatory M1 state showed that formoterol treatment could suppress the M1 phenotype and promote the M2 phenotype. nih.govresearchgate.net Crucially, this effect was dependent on glutamine metabolism, as the anti-inflammatory action of formoterol was negated by the presence of BPTES, a specific inhibitor of glutaminase. nih.govresearchgate.net The proposed mechanism is that formoterol enhances GLS activity in macrophages, which in turn modulates their phenotype towards a less inflammatory state. nih.gov This suggests that formoterol's ability to reduce cardiac inflammation may be mediated, at least in part, by its ability to regulate metabolic pathways within immune cells. nih.gov
Preclinical Synergistic and Additive Effects with Other Agents
Preclinical research has extensively investigated the molecular and cellular pharmacology of formoterol in combination with other therapeutic agents, particularly inhaled corticosteroids (ICS) and long-acting muscarinic antagonists (LAMAs). These studies, utilizing a range of in vitro and ex vivo models, have consistently demonstrated that combining formoterol with these agents can lead to synergistic or additive effects, providing a strong rationale for the development of combination therapies.
Synergy with Inhaled Corticosteroids (ICS)
The interaction between formoterol and ICS, such as budesonide (B1683875), beclomethasone (B1667900) dipropionate, and mometasone (B142194) furoate, has been a key area of investigation. Preclinical data provide evidence for complementary, additive, and synergistic effects on inflammation and airway smooth muscle function. researchgate.netresearchgate.net
In a murine model of allergic lung inflammation, the combination of mometasone and formoterol demonstrated a synergistic effect on the allergen-induced increase in enhanced pause (Penh), a measure of airway hyperreactivity. researchgate.netnih.gov This suggests that when administered together, these two agents can produce a greater effect on airway responsiveness than the sum of their individual effects. nih.gov Further studies in allergen-challenged Brown Norway rats showed that the mometasone furoate/formoterol fumarate (B1241708) combination synergistically inhibited the increase in inflammatory cells (including eosinophils) and pro-inflammatory cytokines like IL-4, IL-5, IL-13, and TNF-α in bronchoalveolar lavage fluid. nih.govresearchgate.net The combination index for these effects was consistently less than 1, indicating synergy. nih.gov
Studies on human airway smooth muscle cells have shown that formoterol can enhance the anti-inflammatory actions of corticosteroids. For instance, formoterol, when added to budesonide, exerted an additive effect on the inhibition of interleukin-1β-stimulated production of granulocyte-macrophage colony stimulating factor (GM-CSF). nih.gov The combination of budesonide and formoterol also appeared to have a synergistic effect in inhibiting the proliferation of human bronchial smooth muscle cells. nih.gov The molecular basis for this synergy involves interactions between the β₂-adrenoceptor and glucocorticoid receptor (GR) signaling pathways. Formoterol can prime the GR, leading to faster activation than with the corticosteroid alone. nih.gov
Similarly, a combination of beclomethasone dipropionate and formoterol fumarate was found to synergistically increase bronchorelaxation in both non-sensitized and passively sensitized human airways. researchgate.net A particularly strong synergistic interaction was noted in passively sensitized small airways. researchgate.net
Table 1: Preclinical Synergistic Effects of Formoterol with Inhaled Corticosteroids (ICS)
| Combined Agent (ICS) | Preclinical Model | Observed Synergistic/Additive Effect | Key Research Finding/Mechanism |
|---|---|---|---|
| Mometasone Furoate | Murine model of allergic lung inflammation | Synergistic inhibition of allergen-induced airway hyperreactivity (Penh). researchgate.netnih.gov | Supports the hypothesis that ICS and β₂-agonists act synergistically in vivo. nih.gov |
| Mometasone Furoate | Allergen-challenged Brown Norway rats | Synergistic inhibition of inflammatory cells (eosinophils) and cytokines (IL-4, IL-5, IL-13, TNF-α) in BAL fluid. nih.gov | Combination index was consistently <1, indicating a synergistic interaction. nih.gov |
| Budesonide | Human lung fibroblasts | Additive effect on inhibiting GM-CSF production. nih.gov | Clinically, this could translate to decreased influx of inflammatory cells. nih.gov |
| Budesonide | Human bronchial smooth muscle cells | Synergistic inhibition of cell proliferation. nih.gov | The combination activated the glucocorticoid receptor (GR) faster than each drug alone. nih.gov |
| Beclomethasone Dipropionate | Human isolated bronchioles (passively sensitized) | Synergistic increase in overall bronchorelaxation. researchgate.net | A very strong synergistic interaction was detected in small airways. researchgate.net |
Synergy with Long-Acting Muscarinic Antagonists (LAMA)
Combining formoterol with LAMAs like aclidinium (B1254267) bromide, glycopyrronium (B1196793) bromide, and tiotropium (B1237716) has been shown to produce superior bronchodilation compared to the individual components. nih.gov This is attributed to the targeting of two distinct pathways that regulate airway smooth muscle tone: β₂-adrenoceptor stimulation leading to relaxation and muscarinic receptor blockade preventing contraction.
Ex vivo studies on human isolated bronchi have been pivotal in demonstrating this synergy. In tissues pre-contracted with acetylcholine, the combination of aclidinium and formoterol produced a moderate to strong synergistic relaxation. nih.gov Similarly, a combination of aclidinium and formoterol showed a synergistic action in inducing smooth muscle relaxation in acetylcholine-contracted human segmental bronchi and bronchioles. dovepress.com The interaction resulted in a greater-than-additive response. dovepress.com
Preclinical studies with tiotropium and olodaterol (B163178) in equine bronchi, a model with established similarities to human chronic obstructive pulmonary disorders, also demonstrated synergistic effects on bronchoprotection. nih.govtandfonline.com The combination of tiotropium and formoterol has also been shown to have additive effects on bronchodilation, likely due to their different mechanisms of action. tandfonline.com
Table 2: Preclinical Synergistic and Additive Effects of Formoterol with Long-Acting Muscarinic Antagonists (LAMA)
| Combined Agent (LAMA) | Preclinical Model | Observed Synergistic/Additive Effect | Key Research Finding/Mechanism |
|---|---|---|---|
| Aclidinium Bromide | Human isolated bronchi (pre-contracted with Acetylcholine) | Moderate to strong synergistic relaxation. nih.gov | The study demonstrated that the combination produces a significant synergistic interaction. nih.gov |
| Aclidinium Bromide | Human segmental bronchi and bronchioles | Synergistic action on smooth muscle relaxation. dovepress.com | The combination therapy induced a response that was +18.4% to +19.7% greater than the expected additive effect. dovepress.com |
| Tiotropium | In vivo studies (unspecified) | Additive effects on bronchodilation when used in combination. tandfonline.com | The additive effect is attributed to the complementary mechanisms of a LABA and a LAMA. tandfonline.com |
| Olodaterol (with Tiotropium) | Equine isolated bronchi | Strong synergistic inhibition of bronchial contractility. tandfonline.com | Demonstrates that co-administration leads to synergistic effects compared to either drug alone. tandfonline.com |
Synergy in Triple Combination Therapies (ICS/LAMA/LABA)
Building on the dual-combination findings, preclinical studies have also explored the effects of triple-combination therapies. Research on the combination of beclomethasone dipropionate (ICS), formoterol fumarate (LABA), and glycopyrronium bromide (LAMA) in human airways has revealed significant synergistic interactions.
In ex vivo experiments on human medium and small airways, the triple combination of beclomethasone/formoterol/glycopyrronium induced a synergistic bronchorelaxant effect. nih.govnih.gov A specific combination ratio (100:6:12.5) was identified as a balanced mixture that resulted in a very strong synergistic effect on the relaxation of medium bronchi and a moderate to very strong synergy in small airways. nih.govresearchgate.net The mechanism underlying this synergy was linked to the activation of intracellular glucocorticoid receptors and the Gsα subunit of G-protein-coupled β₂-adrenoceptors, which modulates the cyclic AMP-dependent protein kinase A (PKA) pathway. nih.govresearchgate.netersnet.org This interaction was abolished by the glucocorticoid receptor antagonist RU486, confirming the role of the genomic effects of the corticosteroid in the observed synergy. ersnet.org These preclinical findings suggest that the benefits of triple therapy extend beyond a simple additive effect, involving complex molecular cross-talk between the three components. dovepress.com
Table 3: Preclinical Synergistic Effects of Formoterol in Triple Combination Therapy
| Combined Agents (ICS/LAMA) | Preclinical Model | Observed Synergistic Effect | Key Research Finding/Mechanism |
|---|---|---|---|
| Beclomethasone Dipropionate / Glycopyrronium Bromide | Human medium and small airways (ex vivo) | Synergistic bronchorelaxant effect. nih.govnih.govresearchgate.net | The synergy is related to the activation of intracellular glucocorticoid receptors and the Gsα subunit of the β₂-adrenoceptor, modulating the cAMP-PKA pathway. nih.govresearchgate.netersnet.org |
| Beclomethasone Dipropionate / Glycopyrronium Bromide | Human isolated bronchi (asthma and COPD models) | Synergistic relaxant response. ersnet.org | The synergy was abolished by the glucocorticoid receptor antagonist RU486, indicating a genomic mechanism. ersnet.org |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and vibrational properties of the formoterol (B127741) molecule.
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule, corresponding to a minimum on the potential energy surface. For formoterol, Density Functional Theory (DFT) has been a widely used method due to its favorable balance of accuracy and computational cost. google.com
Research studies have utilized DFT calculations, often with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, to optimize the geometry of formoterol. researchgate.netsemanticscholar.orgnih.gov The choice of basis set is crucial for accuracy, with sets like 6-31G* or 6-311G(d,p) being commonly applied to provide a robust description of the molecule's electronic distribution. researchgate.netnih.govresearchgate.net These calculations can be performed on isolated molecules or on different solvate forms, such as the dihydrate, to understand how the molecular geometry is influenced by its environment. researchgate.netresearchgate.net The process involves iteratively adjusting the atomic coordinates to minimize the total energy of the system, resulting in predicted bond lengths and angles for the most stable structure. nih.gov This optimized geometry serves as the foundation for subsequent calculations, including vibrational frequency simulations and analysis of molecular orbitals.
Table 1: Common Methods for DFT Geometry Optimization of Formoterol This is an interactive table. You can sort and filter the data.
| Component | Description | Common Examples in Formoterol Studies |
|---|---|---|
| Method | The theoretical approach used to approximate the solution to the Schrödinger equation. | Density Functional Theory (DFT) google.com |
| Functional | The part of the DFT calculation that approximates the exchange-correlation energy. | B3LYP (Becke, 3-parameter, Lee-Yang-Parr) researchgate.netsemanticscholar.org |
| Basis Set | A set of mathematical functions used to represent the electronic wave function. | 6-31G*, 6-311G(d,p) researchgate.netnih.govresearchgate.net |
Computational simulations of infrared (IR) and Raman spectra are powerful for interpreting and assigning experimental vibrational data. semanticscholar.org Once the geometry of the formoterol molecule is optimized using DFT, the vibrational frequencies and their corresponding intensities can be calculated. researchgate.netresearchgate.net These calculations determine the normal modes of vibration, which are the fundamental patterns of atomic motion in the molecule. vscht.cz
By comparing the simulated spectra with experimental IR and Raman spectra, researchers can assign specific spectral bands to the stretching, bending, and torsional motions of different functional groups within the formoterol molecule. researchgate.netnepjol.info For instance, studies on formoterol fumarate (B1241708) have used DFT calculations to analyze the vibrational modes and confirm the presence of a dihydrate form. researchgate.net These simulations help to explain spectral features in the stretching and bending regions, providing a deeper understanding of the compound's structure in various pharmaceutical formulations. researchgate.net
Intramolecular hydrogen bonds (IMHBs) can significantly influence a molecule's conformation, stability, and chemical properties. wikipedia.org In formoterol, particularly in its hydrated forms, the potential for such interactions exists. researchgate.netresearchgate.net Computational methods are used to identify and characterize these bonds. nih.gov
Techniques like Natural Bond Orbital (NBO) analysis can be performed on the DFT-optimized geometry to investigate orbital interactions and charge transfer associated with hydrogen bonding. researchgate.net This analysis provides quantitative data on the strength and nature of the IMHB. nih.govosti.gov For example, crystallographic and computational investigations on formoterol fumarate conformers suggested that the dihydrate form possesses higher energy, potentially due to a greater capacity for intramolecular hydrogen bonding. researchgate.netresearchgate.net Understanding these interactions is crucial as they can affect the molecule's interaction with its biological target.
Molecular Dynamics Simulations and Protein-Ligand Docking
To understand how formoterol interacts with its biological target, the β-adrenergic receptor, researchers use molecular docking to predict its binding pose and molecular dynamics (MD) simulations to study the dynamic behavior of the resulting complex. core.ac.ukplos.org
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. core.ac.uk For formoterol, docking studies are performed using crystal structures of the β-adrenergic receptor. These studies are often followed by MD simulations to refine the binding pose and the receptor structure, as these computational techniques can account for protein flexibility. frontiersin.orgnih.gov
The binding of formoterol to the β-adrenoceptor induces conformational changes in the receptor, which can be modeled and analyzed. nih.gov Computational approaches can predict the binding affinity, which is a measure of the strength of the interaction between the ligand and the receptor. biorxiv.orgd-nb.info Studies have shown that formoterol's affinity for the β1-adrenoceptor is lower when the receptor is coupled to β-arrestin compared to when it is coupled to a G-protein mimetic. nih.govresearchgate.net This difference in affinity, which is linked to specific structural changes in the receptor, can be explored through computational models, providing a basis for designing ligands with biased signaling properties. nih.govresearchgate.net Comparing inactive and active-state structures of the receptor bound to agonists like formoterol has revealed a significant reduction in the volume of the binding site in the active state, along with an increase in atomic contacts, which contributes to higher agonist affinity. biorxiv.org
The binding pocket of the β-adrenergic receptor is a dynamic environment, and its interactions with formoterol are crucial for receptor activation. MD simulations provide a detailed view of these dynamic interactions over time. biotechrep.ir
Structural studies have identified key amino acid residues within the orthosteric binding pocket of the β2-adrenergic receptor that interact with formoterol. researchgate.net These interactions involve both hydrophobic contacts and hydrogen bonds. researchgate.net For example, the catecholamine-like phenoxy moiety of formoterol forms hydrogen bonds with serine residues (Ser203 and Ser207) in transmembrane helix 5 (TM5), while the alkylamine portion interacts with residues in TM3 (Asp113) and TM7 (Asn312, Tyr316). researchgate.net
MD simulations can reveal how the binding of formoterol and the subsequent coupling of intracellular proteins like G-proteins or β-arrestin affect the dynamics of the binding pocket. nih.govnih.gov For instance, when β-arrestin couples to the formoterol-bound β1-adrenoceptor, it causes an outward movement of TM5 away from the ligand. nih.gov This shift results in a weakening of the interactions between formoterol and key serine residues in TM5 (Ser211 and Ser215), leading to a subtle repositioning of the ligand within the pocket. nih.govresearchgate.net These dynamic changes are fundamental to the mechanism of biased agonism and provide critical information for structure-based drug design.
Table 2: Key Amino Acid Residues in the β2-Adrenergic Receptor Interacting with Formoterol This is an interactive table. You can sort and filter the data.
| Residue | Helix Location | Type of Interaction | Interacting Moiety of Formoterol | Reference |
|---|---|---|---|---|
| Asp113 | TM3 | Polar Interaction | Alkylamine/β-OH | researchgate.net |
| Phe193 | TM5 | Hydrophobic | Phenyl Ring | researchgate.net |
| Ser203 | TM5 | Hydrogen Bond | Phenoxy Moiety | researchgate.net |
| Ser207 | TM5 | Hydrogen Bond | Phenoxy Moiety | researchgate.net |
| Phe289 | TM6 | Hydrophobic | Phenyl Ring | researchgate.net |
| Phe290 | TM6 | Hydrophobic | Phenyl Ring | researchgate.net |
| Tyr308 | TM7 | Hydrophobic | Phenyl Ring | researchgate.net |
| Asn312 | TM7 | Polar Interaction | Alkylamine/β-OH | researchgate.net |
Studies on Polymorphism and Solvate Forms
The ability of a pharmaceutical compound to exist in different solid-state forms, such as polymorphs and solvates, is a critical factor in drug development. These different forms can exhibit distinct physicochemical properties. Extensive research has been carried out on the solid forms of formoterol, primarily focusing on the fumarate salt.
Polymorph screening of formoterol fumarate has identified numerous crystalline forms, including anhydrates and various solvates. nih.govresearchgate.net The formation of solvates, where solvent molecules are incorporated into the crystal lattice, is often crucial for achieving a stable and well-packed crystal structure. nih.govresearchgate.net
Studies have successfully prepared and analyzed several of these solvated forms. nih.govresearchgate.net Geometry optimization and vibrational spectra of the dihydrate, di-ethanolate, and di-isopropanolate solvates of formoterol fumarate have been investigated using density functional theory (DFT) calculations. researchgate.netresearchgate.net Crystallographic analysis of these solvates, alongside anhydrate forms, indicates that solvation plays a key role in the stability of the crystal packing. nih.govresearchgate.net One investigation found that the dihydrate form possesses the highest energy, which was attributed to a greater potential for intramolecular hydrogen bonding. researchgate.netresearchgate.net
| Formoterol Fumarate Solid Form | Key Findings from Computational & Experimental Analysis | References |
|---|---|---|
| Dihydrate | Identified through polymorph screening. Geometry optimization and vibrational spectra calculated. Found to have the highest energy among certain conformers studied, likely due to intramolecular hydrogen bonding. | nih.govresearchgate.netresearchgate.net |
| Di-ethanolate | Identified through polymorph screening. Crystal structure investigated. Characterized using solid-state NMR and first-principles shielding computations. Gradually converts to anhydrate Form C upon magic-angle spinning. | nih.govresearchgate.netresearchgate.netdur.ac.uk |
| Di-isopropanolate | Identified through polymorph screening. Crystal structure investigated. Characterized using solid-state NMR and first-principles shielding computations. Gradually converts to anhydrate Form C upon magic-angle spinning. | nih.govresearchgate.netresearchgate.netdur.ac.uk |
| Anhydrates (multiple forms) | Three distinct anhydrate forms have been identified through polymorph screening. | nih.gov |
| Dibenzylalcoholate | Identified through polymorph screening of formoterol fumarate in various solvents. | nih.gov |
Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of pharmaceutical solids, especially for differentiating polymorphs and solvates. researchgate.net The solid-state structures of formoterol fumarate polymorphs and its di-ethanolate and di-isopropanolate solvates have been extensively investigated using a combination of SSNMR techniques. researchgate.netdntb.gov.ua
Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) cross-polarization magic-angle spinning (CP/MAS) NMR spectra are instrumental in these analyses. For instance, ¹⁵N CP/MAS spectra showed no significant differences between the alcoholate solvates and a desolvated polymorph (Form C), suggesting their hydrogen-bonding environments are similar. researchgate.net ¹³C SSNMR has been used to make spectral assignments for the di-ethanolate and di-isopropanolate solvates. dur.ac.uk These studies have also monitored the desolvation of these forms into the anhydrate Form C under experimental conditions. researchgate.net
Furthermore, SSNMR can probe molecular dynamics. Jump rates and activation barriers for processes like phenyl ring rotation and methyl group rotational diffusion in the ethanol (B145695) solvate have been determined using techniques such as 1D-EXSY and ¹³C spin-lattice relaxation time measurements. rsc.orgrsc.org
To complement experimental NMR data, first-principles calculations of NMR parameters, such as chemical shieldings, are employed. researchgate.netresearchgate.net These computations, often using density functional theory (DFT), help to assign NMR signals to specific atomic positions within the crystal structure. researchgate.netdntb.gov.ua
For the solvates of formoterol fumarate, first-principles shielding computations have been successfully combined with experimental NMR data to correlate observed peaks with their crystallographic positions. researchgate.netdntb.gov.ua This integrated approach is particularly valuable for complex systems, including atoms that are in chemically similar but crystallographically distinct (inequivalent) positions. researchgate.net This combination of computational and experimental methods provides a more complete and robust characterization of the solid-state structure. researchgate.netresearchgate.net
Theoretical Models for Long-Acting Agonism
Formoterol is distinguished by its rapid onset of action combined with a long duration of effect, lasting 12 hours or more. nih.gov The molecular mechanism underlying this extended duration has been the subject of considerable scientific discussion and has led to the development of theoretical models.
The leading hypothesis is the plasmalemma diffusion microkinetic model . nih.gov This model posits that the long duration of action of lipophilic β₂-agonists like formoterol is determined by their physicochemical interactions with the lipid bilayer of the cell membrane. nih.gov According to this theory, the plasmalemma of airway smooth muscle cells acts as a depot for the drug molecules.
After inhalation, formoterol molecules are thought to diffuse into and accumulate within the lipid membrane. From this depot, the drug molecules can gradually partition out to continuously stimulate the β₂-adrenoceptors on the cell surface. This sustained release from the membrane microenvironment is believed to account for the long-lasting agonistic effect. This model helps explain why inhaled formoterol has a longer duration of action than when administered orally, as the inhaled route achieves a much higher local concentration in the airways, facilitating the formation of the membrane depot. nih.gov This theory also accounts for the "reassertion" phenomenon, where formoterol's relaxant effect on airway smooth muscle persists even after the bulk drug has been washed away in in-vitro experiments. nih.gov
Advanced Analytical and Spectroscopic Characterization Techniques
Chromatographic Methodologies
Chromatographic techniques are paramount for the separation, identification, and quantification of formoterol (B127741) hydrochloride and its related substances. These methods offer high resolution and sensitivity, making them ideal for the stringent quality control required in the pharmaceutical industry.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone in the analysis of formoterol hydrochloride. Its versatility allows for various modes of separation, catering to the specific analytical challenges posed by the compound.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted technique for the routine analysis and quality control of this compound. Several studies have focused on developing and validating simple, precise, and accurate RP-HPLC methods for its estimation in bulk and pharmaceutical dosage forms. impactfactor.org
A typical RP-HPLC method involves a C18 column, such as a Hypersil ODS or Inertsil C18, with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier. impactfactor.orgrjptonline.org For instance, a mobile phase composed of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.0) in a 35:65 v/v ratio has been successfully used. rjptonline.org Detection is commonly performed using a UV detector at a wavelength of 214 nm or 215 nm. impactfactor.orgrjptonline.org The flow rate is generally maintained at 1.0 ml/min. impactfactor.orgrjptonline.org
Method validation is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, robustness, and specificity. impactfactor.orgomicsonline.orgnih.gov Linearity is typically established over a concentration range relevant to the dosage form, with correlation coefficients (r²) consistently exceeding 0.999. omicsonline.orgthepharmajournal.com Accuracy, often evaluated through recovery studies, demonstrates the method's ability to accurately quantify the analyte, with recovery values generally falling within 98-102%. omicsonline.org Precision, encompassing both repeatability and intermediate precision, is confirmed by low relative standard deviation (RSD) values, typically below 2%. rjptonline.orgthepharmajournal.com
The following table summarizes the key parameters of a validated RP-HPLC method for the simultaneous determination of formoterol fumarate (B1241708) and budesonide (B1683875):
| Parameter | Result |
| Column | Hypersil ODS (125mm × 4.0mm, 5μm) |
| Mobile Phase | Acetonitrile: Phosphate buffer (35:65, %v/v) |
| Flow Rate | 1.0 ml/min |
| Detection Wavelength | 215 nm |
| Injection Volume | 50 μL |
| Linearity Range (Formoterol) | 1.5-9.0 µg/ml |
| Correlation Coefficient (r²) | >0.999 |
| Accuracy (% Recovery) | 100.41% |
| Precision (%RSD) | 1.2% |
| Data derived from a study on the validation of an HPLC method for the combined determination of Formoterol Fumarate and Budesonide. rjptonline.orgthepharmajournal.com |
Stability-indicating RP-HPLC methods have also been developed to separate formoterol from its degradation products formed under various stress conditions, such as acidic, basic, and oxidative environments. omicsonline.orgmdpi.com This is crucial for ensuring the stability and shelf-life of the drug product.
Formoterol exists as a racemic mixture of (R,R)- and (S,S)-enantiomers. asianpubs.orgdrugbank.com The bronchodilatory activity is primarily attributed to the (R,R)-enantiomer, while the (S,S)-enantiomer is considered less active. chemrxiv.orgnih.gov Therefore, the enantioselective separation and quantification of formoterol enantiomers are of significant importance. Chiral HPLC is the predominant technique for achieving this separation.
One approach involves the use of chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have proven effective. asianpubs.org For example, a Chiralpak AD-H column, which consists of amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel, has demonstrated excellent selectivity for formoterol enantiomers. asianpubs.org The mobile phase typically consists of a mixture of n-hexane, an alcohol like 1-propanol, and a small amount of an amine modifier like diethylamine. asianpubs.org
Another strategy for chiral separation is the use of a chiral mobile phase additive with an achiral column. chemrxiv.orgchemrxiv.org This method can be more cost-effective. For instance, sulfated β-cyclodextrin has been used as a chiral selector in the mobile phase with a C8 column to successfully separate the enantiomers of formoterol. chemrxiv.orgchemrxiv.org
The table below details the optimized conditions for the chiral separation of formoterol enantiomers using a Chiralpak AD-H column:
| Parameter | Condition |
| Column | Chiralpak AD-H (250 × 4.6 mm; 5 μm) |
| Mobile Phase | n-hexane:1-propanol:diethylamine (75:25:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 ºC |
| UV Detection | 245 nm |
| Optimized conditions for the enantiomeric separation of formoterol. asianpubs.org |
Gas Chromatography (GC)
Gas Chromatography (GC) is another analytical technique that has been applied to the analysis of formoterol, particularly for the determination of specific impurities. jrespharm.com For instance, a GC-MS method has been developed for the quantitative determination of hydrazine (B178648) hydrate (B1144303) content in formoterol fumarate dihydrate. nih.gov Due to the low volatility of formoterol, derivatization is often necessary to convert it into a more volatile compound suitable for GC analysis.
High-Performance Thin Layer Chromatography (HPTLC)
High-Performance Thin Layer Chromatography (HPTLC) offers a simpler, more rapid, and cost-effective alternative to HPLC for the quantification of this compound. HPTLC methods have been developed and validated for the analysis of formoterol fumarate dihydrate in bulk and in pharmaceutical formulations. core.ac.uk
A typical HPTLC method uses pre-coated silica gel 60 F254 aluminum plates as the stationary phase. core.ac.ukresearchgate.net The mobile phase is optimized to achieve good separation and compact bands. For example, a mixture of ethyl acetate, methanol, and triethylamine (B128534) (3.2:1.5:0.3 v/v/v) has been used successfully. core.ac.uk Densitometric analysis is performed at a specific wavelength, such as 281 nm, for quantification. core.ac.uk The method is validated for parameters like linearity, precision, accuracy, and robustness, in accordance with ICH guidelines. core.ac.uk
The following table presents key findings from a validated HPTLC method for formoterol fumarate dihydrate:
| Parameter | Finding |
| Stationary Phase | Pre-coated silica gel 60 F254 |
| Mobile Phase | Ethyl acetate: methanol: triethylamine (3.2:1.5:0.3 v/v) |
| Detection Wavelength | 281 nm |
| Retention Factor (Rf) | 0.51 ± 0.03 |
| Linearity Range | 400 - 900 ng/band |
| Correlation Coefficient (r²) | 0.999 |
| Data from a study on the HPTLC estimation of Formoterol fumarate dihydrate. core.ac.uk |
Stability-indicating HPTLC methods have also been established, demonstrating the ability to resolve formoterol from its degradation products. core.ac.ukresearchgate.net
Spectroscopic Techniques
Various spectrophotometric methods have been developed for the estimation of formoterol fumarate dihydrate. impactfactor.org A simple UV spectrophotometric method can be used for the estimation of the drug in a phosphate buffer (pH 3) at a wavelength of 214 nm. impactfactor.org First-order derivative spectrophotometry can also be employed, with measurements typically taken at 229 nm. impactfactor.org
Spectrofluorimetric methods have also been developed for the simultaneous estimation of formoterol fumarate and other compounds. researchgate.net These methods offer high sensitivity and are based on measuring the fluorescence intensity of the analytes. researchgate.net
Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are also powerful tools for the structural characterization of this compound, providing detailed information about its molecular bonds and atomic arrangement. Mass spectrometry (MS), often coupled with a chromatographic technique like HPLC or GC, is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
UV Spectrophotometry
UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of formoterol in bulk and pharmaceutical forms due to its simplicity, cost-effectiveness, and reproducibility. ijpqa.comjrespharm.com The method is based on the principle that the molecule absorbs ultraviolet radiation at a specific wavelength (λmax), which is proportional to its concentration.
The maximum absorbance (λmax) for formoterol has been identified at various wavelengths depending on the solvent used. For instance, in methanol, the λmax for formoterol fumarate is reported to be 217 nm, while in phosphate buffer (pH 3), it is observed at 214 nm. ijpqa.comresearchgate.net Derivative spectrophotometry, a more advanced UV technique, enhances the resolution of overlapping bands and can be employed for stability studies. scispace.com Specifically, second derivative UV spectrophotometry has been used to determine formoterol fumarate by measuring the peak amplitude at 261.8 nm, which allows for its quantification without interference from its degradation products. scispace.com
| Technique | Solvent/Medium | Wavelength (λmax) | Application |
|---|---|---|---|
| Simple UV Spectrophotometry | Methanol | 217 nm | Simultaneous determination with budesonide. researchgate.net |
| Simple UV Spectrophotometry | Phosphate Buffer (pH 3) | 214 nm | Estimation in bulk and pharmaceutical dosage form. ijpqa.com |
| Second Derivative UV Spectrophotometry | Not Specified | 261.8 nm (peak amplitude) | Determination without interference from degradation products. scispace.com |
Ion Pair Extraction Spectrophotometry
Ion pair extraction spectrophotometry is a sensitive method developed for the determination of formoterol. This technique is based on the formation of a colored, extractable ion-pair complex between the drug molecule and a suitable counter-ion. jrespharm.com
A notable method involves the reaction of formoterol fumarate dihydrate with methyl orange, an anionic dye, at a pH of 4. jrespharm.comresearchgate.net This reaction forms a yellow-colored ion-pair complex, which is then extracted into chloroform (B151607) and measured spectrophotometrically. jrespharm.com The complex exhibits maximum absorption at a wavelength of 428 nm. jrespharm.comresearchgate.net This method has been validated and shown to be accurate and precise for quantifying formoterol in bulk and dosage forms. jrespharm.comresearchgate.net The stoichiometric ratio of the reaction between formoterol and methyl orange has been determined to be 1:1 using Job's method of continuous variation. researchgate.net
| Parameter | Finding | Reference |
|---|---|---|
| Ion-Pairing Reagent | Methyl Orange (MO) | jrespharm.comresearchgate.net |
| pH | 4 | jrespharm.comresearchgate.net |
| Solvent for Extraction | Chloroform | jrespharm.com |
| Wavelength of Maximum Absorption (λmax) | 428 nm | jrespharm.comresearchgate.net |
| Linearity Range | 4-20 µg/mL | jrespharm.comresearchgate.net |
| Limit of Detection (LOD) | 0.22 µg/mL | jrespharm.comresearchgate.net |
| Limit of Quantification (LOQ) | 0.66 µg/mL | jrespharm.comresearchgate.net |
Infrared (IR) and Raman Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrations of covalent bonds. americanpharmaceuticalreview.com These methods are powerful for structural elucidation and for distinguishing between different solid-state forms (polymorphs, solvates, and hydrates) of a pharmaceutical compound like formoterol. researchgate.netamericanpharmaceuticalreview.com The spectral differences in band frequencies, intensities, and shapes arise from variations in molecular interactions and conformations within the crystal lattice. americanpharmaceuticalreview.com
A combined experimental and computational study of formoterol fumarate utilized IR and Raman spectroscopy alongside density functional theory (DFT) calculations to investigate its structure. researchgate.net This research optimized the geometries of several forms, including the di-hydrate, di-ethanolate, di-isopropanolate, and an anhydrate form. researchgate.net The calculated vibrational spectra were matched with experimental data, allowing for detailed mode assignments. researchgate.net This analysis confirmed that formoterol fumarate specimens are likely to exist in a dihydrate form and provided insights into intramolecular hydrogen bonding and other spectral features. researchgate.net While IR spectroscopy is particularly sensitive to polar bonds and hetero-nuclear functional groups, Raman spectroscopy is more sensitive to non-polar, homo-nuclear bonds, making them complementary techniques. ksu.edu.sa
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the molecular structure of organic compounds. libretexts.org It is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus influences its resonance frequency, providing detailed structural information. libretexts.org
Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for an identical reference standard of the analyte. bwise.kr The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal, allowing for direct comparison of the analyte signal with that of a certified internal standard. libretexts.orgresearchgate.net
For formoterol, qNMR has been cited as a method for its determination in pure and pharmaceutical forms. jrespharm.comresearchgate.net It can be used to accurately assess purity and structure. nih.gov The technique is particularly valuable as it can quantify impurities even if they are structurally similar to the main compound, a common challenge for chromatographic methods. bwise.kr
Solid-State NMR (ssNMR) is an indispensable tool for characterizing the solid forms of pharmaceuticals, including polymorphs, solvates, and amorphous content. researchgate.netbruker.com Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local molecular structure and dynamics within the solid lattice. researchgate.net
Studies on formoterol fumarate have extensively used ssNMR to investigate its various solid forms. researchgate.net Carbon-13 cross-polarization magic-angle spinning (CP/MAS) NMR spectra have been used to distinguish between the anhydrous formoterol fumarate and its dihydrate. researchgate.netnih.gov Furthermore, ssNMR can quantify mixtures of these forms in a formulated product. researchgate.netnih.gov Research has shown that the relative amounts of anhydrate and dihydrate can be assessed at a total formulation level of 2%, with the dihydrate being detectable down to a 0.45% level in lactose. researchgate.netnih.gov
Detailed ssNMR studies have also characterized di-ethanol and di-isopropanol solvates of formoterol fumarate, comparing them to non-solvated polymorphs. researchgate.net For instance, 15N CP/MAS spectra indicated that the hydrogen-bonding state in one polymorph (Form C) is similar to that in the alcohol solvates. researchgate.net ssNMR can also probe molecular dynamics, such as the rotation of phenyl rings and the motion of the fumarate ion, providing a deeper understanding of the stability and properties of different solid forms. researchgate.netrsc.org
| Technique | Application | Key Findings |
|---|---|---|
| 13C CP/MAS NMR | Quantification of anhydrate and dihydrate mixtures | Can assess relative amounts at a 2% total formulation level in lactose. Detectable limit of dihydrate is 0.45%. researchgate.netnih.gov |
| 15N CP/MAS NMR | Characterization of solvates and polymorphs | Showed similar hydrogen-bonding states between alcohol solvates and polymorph Form C. researchgate.net |
| Various ssNMR (1D-EXSY, 13C T1 relaxation) | Characterization of molecular dynamics | Determined jump rates and activation barriers for phenyl ring rotation and methyl group diffusion in solvates and desolvates. rsc.org |
Electrophoretic Methods
Capillary electrophoresis (CE) is another powerful analytical technique used for the separation and determination of charged species like formoterol. nih.govresearchgate.net It offers high efficiency, rapid analysis times, and requires only small sample volumes. nih.gov
A capillary zone electrophoresis (CZE) method combined with head-column field-amplified sample stacking has been developed for the highly sensitive determination of formoterol in a low-dosage dry syrup formulation. nih.gov This method was fully validated according to established guidelines and proved to be fast and reliable for quantitative analysis. nih.gov The validation demonstrated excellent repeatability and reproducibility, with a linear response over the tested concentration range. nih.gov Other literature also confirms the use of capillary electrophoresis for the analysis of formoterol. jrespharm.comresearchgate.net
| Validation Parameter | Result | Details |
|---|---|---|
| Repeatability | RSDs < 1.10% | For migration time (0.76% RSD) and peak area (1.10% RSD) at 1 µg/mL. nih.gov |
| Reproducibility | RSDs < 1.93% | Across different capillaries, analytes, days, and instruments. nih.gov |
| Linearity | r = 0.9993 | Over a concentration range of 0.25-2.0 µg/mL. nih.gov |
| Recovery | 100.9% | From a commercial dry syrup preparation (RSD = 1.5%, n=5). nih.gov |
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) has emerged as a powerful technique for the analysis of formoterol. researchgate.netjrespharm.com This method leverages the principles of high-efficiency separation with low sample and reagent consumption, making it a rapid and versatile alternative to traditional liquid chromatography. mdpi.com
One of the key applications of CE in formoterol analysis is in quality control of pharmaceutical dosage forms. For instance, a capillary zone electrophoresis method was developed for determining formoterol in a low-dosage dry syrup. nih.gov To enhance sensitivity, a technique known as head-column field-amplified sample stacking injection was employed. nih.gov This involves preparing the sample in a high-resistance organic solvent with a small amount of acid and dipping the capillary inlet in water before electroinjection. nih.gov This approach proved to be both fast and reliable for the quantification of formoterol in pharmaceutical products, with a reported recovery of 100.9%. nih.gov
The electrophoretic conditions are critical for achieving optimal separation. A typical setup might involve a fused silica capillary, a background electrolyte consisting of acetonitrile and phosphoric acid at a low pH (e.g., 2.5), and a high voltage (e.g., 27 kV). researchgate.net Under such conditions, formoterol can be separated from an internal standard, like 3,4-dihydroxybenzylamine, with symmetrical peaks and distinct migration times. researchgate.net The method's validation has demonstrated excellent repeatability, reproducibility, linearity, and robustness. nih.gov
Furthermore, CE has been utilized in the analysis of veterinary drug residues in food matrices, including the detection of formoterol in pig feed. mdpi.com By combining field-enhanced sample injection (FESI) as a pre-concentration step with capacitively coupled contactless conductivity detection (C4D), researchers achieved significantly improved limits of detection (LOD) compared to standard UV detection. mdpi.com
The enantioselective separation of formoterol's stereoisomers is another important application of CE. core.ac.ukresearchgate.net Given that the bronchodilator activity is primarily attributed to the (R,R)-enantiomer, the ability to separate it from the (S,S)-enantiomer is crucial. asianpubs.org Chiral selectors are often added to the background electrolyte in CE to facilitate this separation. researchgate.net
Table 1: Validation Parameters for Capillary Electrophoresis Method for Formoterol Analysis nih.gov
| Parameter | Result |
| Repeatability (RSDs for 1 µg/ml Formoterol) | |
| Migration Time | 0.76% |
| Peak Area | 1.10% |
| Peak Area Ratio (Formoterol/I.S.) | 0.55% |
| Reproducibility (RSDs) | |
| Different Capillaries | 1.52% |
| Different Analytes | 1.04% |
| Different Days | 1.16% |
| Different Instruments | 1.93% |
| Linearity (y = 0.827x - 0.085) | r = 0.9993 (n=6) |
| Concentration Range | 0.25-2.0 µg/ml |
| Recovery in Commercial Dry Syrup | 100.9% (RSD = 1.5%, n=5) |
Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF)
For applications requiring even greater sensitivity, Capillary Electrophoresis can be coupled with Laser-Induced Fluorescence (LIF) detection. mdpi.com CE-LIF is recognized as one of the most sensitive electrical separation methods, capable of detecting minute quantities of analytes. mdpi.com This enhanced sensitivity is particularly valuable for analyzing formoterol in biological matrices where concentrations can be extremely low. researchgate.net
A significant advantage of CE-LIF is its ability to achieve very low detection limits. researchgate.net To utilize LIF detection, formoterol, which may not be naturally fluorescent at the excitation wavelength of the laser, often requires derivatization with a fluorescent tag. researchgate.netnih.gov Fluorescein isothiocyanate (FITC) is one such derivatizing agent that can be used. researchgate.net After derivatization, the resulting fluorescent formoterol derivative can be detected with high sensitivity. researchgate.net
Research has demonstrated the remarkable sensitivity of CE-LIF for the analysis of both racemic formoterol and its enantiomers after derivatization. researchgate.net Detection limits as low as 1 pg/ml have been reported for FITC-derivatized racemic formoterol. researchgate.net This level of sensitivity corresponds to the detection of an incredibly small amount of the substance, highlighting the power of this technique. researchgate.net
The CE-LIF methodology has been validated for various applications, including the analysis of illicit drugs in biological samples, showcasing its robustness and reliability. nih.gov The validation of such methods typically includes assessing parameters like precision, accuracy, sensitivity, linearity, limit of detection (LOD), and limit of quantification (LOQ). nih.gov
Table 2: Performance of CE-LIF for Illicit Drug Analysis in Human Samples nih.gov
| Parameter | Value |
| Limit of Detection (LOD) | 0.2 ng/mL |
| Linear Range | 0.5-100 ng/mL |
Mass Spectrometry Techniques
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone for the highly sensitive and selective quantification of formoterol in complex biological matrices like human serum, plasma, and urine. nih.govingentaconnect.comnih.govsciex.comijrar.org This technique combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer, providing a high degree of specificity and allowing for the detection of formoterol at very low concentrations. ijrar.org
In a typical LC-MS/MS method for formoterol analysis, the sample undergoes a preparation process, which may include solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte and an internal standard (often a deuterated version of formoterol like d6-Formoterol) from the matrix. nih.govsciex.com The extract is then injected into the HPLC system for separation, followed by detection using a mass spectrometer. nih.gov Electrospray ionization (ESI) in the positive ion mode is commonly used to ionize the formoterol molecules. nih.govingentaconnect.comnih.gov
The mass spectrometer is often operated in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. nih.gov This involves selecting the precursor ion of formoterol (e.g., m/z 344.9) and then monitoring for a specific product ion (e.g., m/z 121.0) that is formed after fragmentation. ingentaconnect.com This high selectivity minimizes interference from other compounds in the sample. nih.gov
LC-MS/MS methods have been developed and validated to quantify formoterol over a wide range of concentrations. For instance, a method for human serum demonstrated linearity from 0.40 to 100.24 pg/mL. nih.gov Another highly sensitive method for human plasma achieved a lower limit of quantification (LLOQ) of 0.05 pg/mL. sciex.com These methods exhibit excellent precision and accuracy, making them suitable for pharmacokinetic studies. nih.govsciex.com
The application of LC-MS/MS also extends to the analysis of formoterol and its metabolites in urine for anti-doping purposes. nih.govresearchgate.net These methods can differentiate between permitted (inhalatory) and prohibited (oral) use by quantifying the urinary concentration of formoterol. nih.gov The analysis often includes an enzymatic hydrolysis step to measure the total concentration of formoterol, including its glucuronide metabolites. nih.govresearchgate.net
Table 3: Performance of a Validated LC-MS/MS Method for Formoterol in Human Serum nih.gov
| Parameter | Calibration Standards | Quality Control Samples | LLOQ (0.40 pg/mL) |
| Inter-batch Precision (%) | 1.55 - 9.01 | Comparable to standards | 19.67 |
| Inter-batch Accuracy (%) | 93.37 - 107.30 | Comparable to standards | 96.78 |
Future Directions and Emerging Research Areas
Exploration of Novel Receptor Interaction Modalities
Future investigations are aimed at elucidating more nuanced aspects of formoterol's interaction with the β2AR. While its primary mechanism as a long-acting agonist is well-characterized, there is growing interest in exploring allosteric modulation and biased agonism. Research into how formoterol (B127741) might influence the receptor's affinity for other ligands or how it preferentially activates certain downstream signaling pathways over others could unveil new therapeutic possibilities. For instance, studies have shown that formoterol can act as a biased agonist, stimulating the β-arrestin pathway differently than the G-protein pathway. biorxiv.org This biased signaling could have implications for both therapeutic efficacy and the development of tolerance.
Furthermore, the concept of receptor dimerization and its influence on ligand binding and signaling is an active area of inquiry. Understanding how formoterol interacts with β2AR dimers or oligomers could provide insights into its prolonged duration of action and potentially guide the design of molecules with tailored pharmacological profiles.
Deeper Understanding of Conformational Dynamics and Efficacy Coupling
The binding of formoterol to the β2AR is not a static event but rather a dynamic process that induces specific conformational changes in the receptor, leading to G-protein coupling and subsequent intracellular signaling. Advanced biophysical techniques, such as single-molecule Förster resonance energy transfer (FRET), are being employed to study these conformational dynamics in real-time. pnas.org These studies have revealed that agonist binding, including that of formoterol, shifts the conformational ensemble of the β2AR towards an active state. pnas.orgacs.org
A key focus is to unravel the precise relationship between the conformational states stabilized by formoterol and the efficiency of G-protein coupling. pnas.org Research has indicated that the transition from a G-protein-coupled state to an arrestin-coupled state involves subtle but significant rearrangements within the receptor's structure, which can affect ligand affinity. nih.gov For example, the interaction between formoterol and key serine residues within the binding pocket is altered when β-arrestin is coupled compared to when a G-protein is bound. biorxiv.orgnih.gov Elucidating these intricate details will be crucial for understanding the molecular basis of its efficacy and for the rational design of new agonists with optimized signaling properties.
Advanced Computational Modeling for De Novo Design
Computational approaches are becoming increasingly integral to the drug discovery process, and the development of novel β2-agonists is no exception. researchgate.netnih.govnih.gov Advanced computational modeling, including molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) methods, allows for the detailed in-silico investigation of formoterol's binding pose and interactions within the β2AR binding pocket.
These models can be used for de novo design, a process of generating entirely new molecular structures with desired pharmacological properties. researchgate.netarxiv.org By using the known structure of formoterol and its interactions as a template, computational algorithms can design novel compounds predicted to have high affinity and selectivity for the β2AR. arxiv.org This approach can significantly accelerate the early stages of drug discovery by prioritizing the synthesis and testing of the most promising candidates, ultimately reducing the time and cost associated with developing new medicines.
Investigation of Untargeted Metabolic Pathways and Metabolomics
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, offers a powerful tool to understand the systemic effects of formoterol hydrochloride. Untargeted metabolomics, in particular, allows for a comprehensive and unbiased analysis of the metabolic changes that occur following drug administration. mdpi.combevital.no
While the primary pharmacological action of formoterol is localized to the airways, its systemic absorption can lead to effects on various metabolic pathways. Research in this area could uncover previously unknown metabolic consequences of long-term formoterol use. nottingham.ac.uk For instance, studies could investigate how formoterol influences pathways related to energy metabolism, amino acid metabolism, or lipid metabolism. mdpi.comfrontiersin.org Understanding these broader metabolic impacts is essential for a complete picture of formoterol's physiological effects and could potentially identify biomarkers for treatment response or off-target effects.
Application of AI and Machine Learning in SAR and Predictive Pharmacology
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize many aspects of drug discovery and development, including the study of Structure-Activity Relationships (SAR) and predictive pharmacology. researchgate.netnih.gov For a compound like formoterol, where a wealth of SAR data exists, ML algorithms can be trained to identify the key molecular features that determine its potency, selectivity, and duration of action. researchgate.net
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Formoterol hydrochloride and its related compounds in pharmaceutical formulations?
- Methodology : Use reversed-phase high-performance liquid chromatography (HPLC) with a C18 column, mobile phase of 0.1% trifluoroacetic acid in water and acetonitrile (70:30 v/v), and UV detection at 214 nm. System suitability tests should include resolution ≥2.0 between Formoterol and its impurities (e.g., Formoterol-related compounds E and F) .
- Validation Parameters : Ensure linearity (R² ≥0.999) across 50–150% of the target concentration, precision (RSD <2%), and accuracy (recovery 98–102%) per ICH guidelines .
Q. How can researchers ensure the stability of this compound under varying experimental conditions?
- Protocol : Conduct forced degradation studies under acidic (0.1N HCl), alkaline (0.1N NaOH), oxidative (3% H₂O₂), thermal (60°C), and photolytic (1.2 million lux-hours) conditions. Monitor degradation products using HPLC-MS to identify major impurities (e.g., desformoterol) .
- Storage Recommendations : Store lyophilized this compound at –20°C in amber vials to prevent photodegradation and hydrolysis .
Q. What are the critical steps in synthesizing high-purity this compound for pharmacological studies?
- Synthesis Pathway : Start with (R,R)-1-(4-methoxybenzylamino)-3-chloro-2-propanol, followed by coupling with 4-hydroxy-3-formamidobenzaldehyde. Purify intermediates via recrystallization (ethanol/water) and final product using preparative HPLC .
- Purity Criteria : Confirm enantiomeric purity (≥99.5%) via chiral chromatography and residual solvent analysis (e.g., methanol <3000 ppm) per USP guidelines .
Advanced Research Questions
Q. How does this compound’s β₂-adrenoceptor selectivity vary across tissue types, and how can this be experimentally validated?
- Experimental Design : Use isolated tissue assays (e.g., guinea pig trachea for bronchodilation vs. rat atrium for cardiac β₁-activity). Compare EC₅₀ values for β₂ (trachea: ~0.3 nM) vs. β₁ (atrium: ~100 nM) to calculate selectivity ratios .
- Data Interpretation : Employ Schild regression analysis to assess competitive antagonism (e.g., using ICI-118,551 for β₂-blockade). Conflicting results may arise from species-specific receptor isoforms .
Q. What statistical approaches resolve contradictions in Formoterol’s effects on exercise performance across clinical trials?
- Case Example : A 2023 trial reported reduced aerobic capacity (VO₂max ↓8%) with inhaled Formoterol (24 µg/day), contradicting earlier studies. Apply linear mixed models with fixed effects for treatment, time, and sex, and random effects for inter-individual variability. Adjust for covariates like baseline lung function and β₂-receptor polymorphism (Arg16Gly) .
- Meta-Analysis Strategy : Use random-effects models (DerSimonian-Laird) to pool data from ≥5 RCTs. Stratify by dose (12–54 µg/day) and patient phenotype (e.g., asthmatic vs. healthy athletes) .
Q. How do pharmacokinetic interactions between this compound and inhaled corticosteroids (e.g., Budesonide) influence therapeutic efficacy in COPD?
- Synergy Mechanism : Budesonide upregulates β₂-receptor density in airway smooth muscle, enhancing Formoterol’s bronchodilatory effect (FEV₁ improvement: 18% vs. 12% with monotherapy). Validate via radioligand binding assays using [³H]-DHA in human bronchial tissue .
- Clinical Validation : In the ETHOS trial (n=8,509), Budesonide/Formoterol reduced exacerbations by 24% vs. LABA monotherapy (p=0.0027). Adjust for confounding via propensity score matching .
Q. What methodologies quantify Formoterol’s off-target effects on metabolic pathways (e.g., glycogenolysis)?
- In Vitro Assays : Use HepG2 cells treated with 1–100 nM Formoterol. Measure cAMP production (ELISA) and glycogen content (amyloglucosidase method). Compare to β₂-specific agonists (e.g., Salmeterol) to isolate receptor-mediated effects .
- In Vivo Models : Administer Formoterol (10 µg/kg) to fasted Sprague-Dawley rats. Monitor blood glucose (glucose oxidase) and plasma free fatty acids (NEFA-HR kit) at 15-min intervals for 2 hours .
Methodological Guidance for Data Contradictions
Q. How should researchers address discrepancies in Formoterol’s cardiovascular safety profile across studies?
- Root-Cause Analysis : Stratify data by dose (≤54 µg/day vs. overdose), delivery method (DPI vs. nebulizer), and patient subgroups (e.g., pre-existing arrhythmias). Use multivariate Cox regression to isolate QT-prolongation risk factors .
- Preclinical Mitigation : Conduct Langendorff heart assays with Formoterol (1–100 nM) to quantify action potential prolongation. Apply Tukey’s post-hoc test after ANOVA to compare groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
